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  • Product: Fmoc-N-Me-HomoPhe-OH

Core Science & Biosynthesis

Foundational

The Role of N-Methylation in Fmoc-HomoPhe-OH Derivatives: A Technical Whitepaper

Executive Summary The development of peptide-based therapeutics is historically constrained by two critical bottlenecks: rapid proteolytic degradation in systemic circulation and poor membrane permeability. To overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is historically constrained by two critical bottlenecks: rapid proteolytic degradation in systemic circulation and poor membrane permeability. To overcome these limitations, the strategic incorporation of non-natural, backbone-modified amino acids has become a cornerstone of modern drug design. Fmoc-N-Me-HomoPhe-OH (CAS: 1065076-30-3)[1] represents a highly specialized building block that synergizes the extended spatial reach of homophenylalanine (HomoPhe) with the profound physicochemical enhancements of N-methylation. This whitepaper details the mechanistic causality, pharmacokinetic advantages, and self-validating synthetic protocols required to successfully integrate this derivative into peptide drug development.

The Strategic Convergence of Homophenylalanine and N-Methylation

Structural Mechanics of Homophenylalanine (HomoPhe)

Natural phenylalanine (Phe) contains a single methylene group spacer between the alpha-carbon and the phenyl ring. Homophenylalanine introduces an additional methylene group ( −CH2​−CH2​−Ph ). This seemingly minor extension fundamentally alters the residue's spatial geometry. The extended side chain provides greater conformational flexibility, allowing the aromatic ring to probe deeper into hydrophobic receptor pockets without inducing strain on the peptide backbone.

The Physicochemical Shift of N-Methylation

While HomoPhe enhances target engagement, N-methylation fundamentally rewires the peptide's pharmacokinetic profile. Alkylating the amide nitrogen triggers two primary mechanistic shifts[]:

  • Elimination of Hydrogen Bond Donors: By replacing the amide hydrogen with a methyl group, the peptide's overall desolvation energy is lowered. This drastically increases lipophilicity, facilitating passive diffusion across lipid bilayers.

  • Induction of Steric Bulk: The N-methyl group introduces severe steric hindrance, restricting the rotational freedom of the adjacent ψ and ϕ dihedral angles. This locks the peptide into specific cis/trans conformations and physically blocks the active sites of proteolytic enzymes, preventing enzymatic cleavage[3].

G NMe Fmoc-N-Me-HomoPhe-OH Incorporation HBond Elimination of H-Bond Donor NMe->HBond alters polarity Steric Increased Steric Bulk (N-Methyl Group) NMe->Steric alters geometry Permeability Enhanced BBB Permeability HBond->Permeability increases lipophilicity Protease Protease Resistance (Extended Half-life) Steric->Protease blocks enzyme access Conformation Conformational Rigidity (cis/trans bias) Steric->Conformation restricts backbone

Mechanistic pathways showing how N-methylation of HomoPhe alters peptide pharmacokinetics.

Quantitative Impact on Pharmacokinetics

The synergy of HomoPhe and N-methylation yields exponential improvements in drug viability. Literature demonstrates that N-methylation of a single phenylalanine derivative in a pentapeptide can increase its half-life by approximately 45-fold[]. Furthermore, multiple N-methylations have been shown to achieve up to 10% oral bioavailability in cyclic peptide analogs[3].

Table 1: Comparative Pharmacokinetic Properties of Phenylalanine Derivatives

ModificationRelative Protease Half-LifeAmide H-Bond DonorsBBB Permeability (PAMPA)Primary Therapeutic Application
Native Phenylalanine (Phe) 1x (Baseline)1LowEndogenous signaling
Homophenylalanine (HomoPhe) ~2x to 5x1Low to ModerateEnhanced receptor affinity
N-Methyl-Phenylalanine ~45x0HighMetabolic stability
N-Me-HomoPhe >50x 0 Very High BBB shuttles, Oral peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-HomoPhe-OH

Overcoming Steric Hindrance

Coupling an N-methylated amino acid—or coupling the subsequent residue onto an N-methylated amine—presents a formidable synthetic challenge. The secondary amine is highly sterically hindered. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) react too slowly, leading to truncated deletion sequences. To force the reaction to completion, highly reactive coupling reagents such as HATU or PyBroP must be utilized[4]. HATU is particularly effective because the nitrogen in its pyridine ring creates a neighboring group effect, accelerating the formation of the active 7-aza-OBt ester.

Self-Validating Coupling Protocol

A critical point of failure in N-methyl peptide synthesis is the reliance on the standard Kaiser (ninhydrin) test. The Kaiser test requires a primary amine to form the blue chromophore (Ruhemann's purple). Because N-methyl amino acids possess secondary amines, the Kaiser test yields false negatives. To ensure a self-validating system , the protocol below integrates the Bromophenol Blue test , which reliably detects unreacted secondary amines via a pH-driven color shift[4].

Workflow Start Resin Swelling (DMF, 1 hr) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (HATU or PyBroP + DIEA) Deprotect->Activate Couple Coupling Reaction (Extended Time: 2-4 hrs) Activate->Couple Test Bromophenol Blue Test (Self-Validation) Couple->Test Test->Couple Blue/Green (Incomplete) Next Proceed to Next AA or Cleavage Test->Next Yellow (Complete)

Self-validating SPPS workflow for coupling sterically hindered N-methylated amino acids.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the resin in N,N-dimethylformamide (DMF) for 1 hour. Causality: This expands the polymer matrix, maximizing the exposure of internal reactive sites to the solvent phase.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via an E1cB elimination mechanism, exposing the amine for the next coupling. Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-HomoPhe-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of Diisopropylethylamine (DIEA). Allow to pre-activate for 3-5 minutes. Causality: Pre-activation ensures the highly reactive active ester is fully formed before introduction to the sterically hindered resin-bound amine[4].

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2 to 4 hours. Causality: The nucleophilic attack by a secondary amine is kinetically slower; extended coupling time prevents sequence truncation.

  • Self-Validation (Bromophenol Blue Test):

    • Remove a few beads of resin and wash with methanol.

    • Add 2 drops of Bromophenol Blue test solution (0.5% in DMF).

    • Observe: If the beads turn Blue/Green , unreacted secondary amines remain (coupling incomplete repeat Step 3 & 4). If the beads turn Yellow , the coupling is successful and complete[4].

Applications in Advanced Therapeutics

The unique properties of Fmoc-N-Me-HomoPhe-OH make it an indispensable tool for next-generation drug design:

  • Blood-Brain Barrier (BBB) Shuttles: Peptides rich in N-methylated phenylalanine derivatives have demonstrated exceptional capacity to act as BBB shuttles. In PAMPA (Parallel Artificial Membrane Permeability Assay) models, these sequences successfully carry non-permeating drug cargos across phospholipid barriers via passive diffusion[5].

  • Oncology and Metabolic Peptides: By utilizing N-methylated analogs, researchers can design peptidomimetics that resist degradation by aggressive tumor microenvironment proteases, ensuring the therapeutic payload reaches its target intact[].

Conclusion

Fmoc-N-Me-HomoPhe-OH is not merely a structural variant; it is a strategic asset in peptide engineering. By understanding the causality behind its steric bulk and lipophilicity, and by employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this derivative to transform fragile biological peptides into robust, orally bioavailable, and CNS-penetrant therapeutics.

References

  • N-methylation of peptides: a new perspective in medicinal chemistry Source: PubMed (National Institutes of Health) URL:[Link]

  • N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles Source: PubMed (National Institutes of Health) URL:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Fmoc-N-Me-HomoPhe-OH in Advanced Peptide Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary The transition of peptides from highly potent in vitro tools to orally bioavailable in vivo therapeutics is frequently bottlenecked by rapid proteolytic degradation and poor membrane permeability. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from highly potent in vitro tools to orally bioavailable in vivo therapeutics is frequently bottlenecked by rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of non-natural, sterically constrained amino acids is a cornerstone of modern rational drug design. Fmoc-N-Me-HomoPhe-OH (Fmoc-N-Methyl-L-Homophenylalanine) serves as a dual-function building block that simultaneously addresses metabolic instability and target affinity.

This technical whitepaper provides an in-depth analysis of Fmoc-N-Me-HomoPhe-OH, detailing its exact physicochemical specifications (including its CAS Registry Number: 1065076-30-3 and Molecular Weight: 415.48 g/mol ), the mechanistic rationale behind its use, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols required to overcome the inherent steric challenges of N-methylated couplings.

Physicochemical and Structural Profiling

Accurate mass and structural identification are critical for analytical validation during peptide synthesis. The addition of a methyl group to the alpha-amine and a methylene group to the side chain significantly alters the physicochemical behavior of this building block compared to standard phenylalanine.

Table 1: Quantitative Physicochemical Data

PropertySpecification
Chemical Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl-methyl-amino)-4-phenylbutanoic acid
Common Synonym Fmoc-N-Methyl-L-Homophenylalanine
CAS Registry Number 1065076-30-3
Molecular Weight 415.48 g/mol
Chemical Formula C₂₆H₂₅NO₄
Purity (HPLC) ≥ 98.0%
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and NMP

Mechanistic Rationale: The Synergy of N-Methylation and Homologation

As an application scientist, it is crucial to understand why a specific non-natural amino acid is selected. Fmoc-N-Me-HomoPhe-OH is not merely a structural anomaly; it is an engineered solution to specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The Role of N-Methylation

Native peptide bonds are highly susceptible to enzymatic cleavage by endopeptidases. By methylating the amide nitrogen, we eliminate the amide proton. This modification achieves three mechanistic goals:

  • Proteolytic Shielding: The steric bulk of the N-methyl group prevents proteases from properly orienting the peptide bond within their active sites, drastically increasing plasma half-life .

  • Conformational Rigidity: The N-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, favoring specific secondary structures (such as β -turns) and reducing the entropic cost of receptor binding.

  • Membrane Permeability: Removing the hydrogen-bond donor capacity of the amide nitrogen increases the overall lipophilicity of the peptide, facilitating passive diffusion across lipid bilayers and improving oral bioavailability.

The Role of Homologation (HomoPhe)

While standard phenylalanine provides a rigid benzyl side chain, homophenylalanine extends the aromatic ring by one additional methylene (-CH₂-) unit. This homologation increases the flexibility and spatial reach of the phenyl ring. In structure-based drug design, this extended reach is critical for probing deep, hydrophobic binding pockets—a strategy that has proven highly successful in the discovery of potent, non-covalent inhibitors of targets like Dipeptidyl Peptidase IV (DPP-4) .

PK_Enhancement Modification Fmoc-N-Me-HomoPhe-OH N_Methyl N-Methylation Modification->N_Methyl Homo_Chain Homologation (+CH2) Modification->Homo_Chain Proteolytic Proteolytic Resistance N_Methyl->Proteolytic Lipophilicity Increased Lipophilicity N_Methyl->Lipophilicity Homo_Chain->Lipophilicity Receptor Deep Pocket Binding Homo_Chain->Receptor Bioavailability Enhanced Oral Bioavailability Proteolytic->Bioavailability Lipophilicity->Bioavailability Efficacy Improved Target Affinity (e.g., DPP-4) Receptor->Efficacy

Pharmacokinetic enhancements driven by N-Me-HomoPhe incorporation.

Synthetic Methodologies: Overcoming Steric Hindrance in SPPS

The very structural features that make Fmoc-N-Me-HomoPhe-OH valuable in vivo make it notoriously difficult to handle in vitro. The N-methyl group creates severe steric hindrance, significantly reducing the nucleophilicity of the secondary amine during the subsequent coupling step. Standard coupling reagents (like HBTU) will often result in incomplete reactions and deletion sequences .

Coupling Reagent Selection

To drive the reaction to completion, highly reactive uronium/aminium salts featuring a neighboring group effect are required.

Table 2: Coupling Reagent Efficacy for N-Methylated Amino Acids

Reagent SystemActivation SpeedEpimerization RiskSuitability for N-Me-HomoPhe
HATU / DIEA Very FastLow-ModerateExcellent (Preferred)
DIC / OxymaPure FastVery LowExcellent (Ideal for scale-up)
PyBOP / DIEA ModerateLowGood (Requires double coupling)
HBTU / DIEA SlowModeratePoor (High steric hindrance)
Self-Validating SPPS Protocol

The following protocol outlines a self-validating system for the incorporation of Fmoc-N-Me-HomoPhe-OH and the subsequent coupling onto its sterically hindered secondary amine.

Step 1: Resin Preparation and Deprotection

  • Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min) to remove residual piperidine.

Step 2: Activation and Coupling of Fmoc-N-Me-HomoPhe-OH Causality: HATU is selected because its 7-aza-1-hydroxybenzotriazole leaving group accelerates the coupling of sterically hindered amines via a hydrogen-bonded intermediate.

  • Dissolve 3.0 equivalents of Fmoc-N-Me-HomoPhe-OH and 2.9 equivalents of HATU in minimal DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow 1 minute for pre-activation.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Drain and wash with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Causality: Alternating DCM and DMF ensures that reagents trapped within different swelling states of the polymer matrix are completely flushed out.

Step 3: Capping (Critical Step) Causality: Because N-methyl couplings are prone to incomplete reactions, capping is mandatory to prevent the formation of deletion sequences that are nearly impossible to separate via HPLC later.

  • Treat the resin with a solution of Acetic Anhydride / DIEA / DMF (1:2:7) for 10 minutes.

  • Wash thoroughly with DMF.

Step 4: In-Process Monitoring (Self-Validation) Causality: The standard Kaiser test relies on primary amines and will yield a false negative for the secondary amine of N-Me-HomoPhe.

  • Perform the Chloranil Test .

  • Validation Logic: A positive result (blue/green beads) confirms the presence of the secondary amine, validating successful Fmoc deprotection of the N-Me-HomoPhe residue. A negative result (colorless/yellow beads) following the next amino acid coupling validates complete amide bond formation.

SPPS_Workflow Start 1. Peptide-Resin (Fmoc Deprotected) Activation 2. Activate Fmoc-N-Me-HomoPhe-OH (HATU / HOAt / DIEA) Start->Activation Add Reagents Coupling 3. Coupling Reaction (Extended Time / Double Coupling) Activation->Coupling Transfer to Resin Washing 4. Washing (DMF / DCM) Coupling->Washing Drain & Wash Capping 5. Capping (Acetic Anhydride / DIEA) Washing->Capping Block Unreacted FmocRemoval 6. Fmoc Deprotection (20% Piperidine in DMF) Capping->FmocRemoval Next Cycle Prep

Workflow for SPPS coupling of sterically hindered Fmoc-N-Me-HomoPhe-OH.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. 2008. Available at:[Link]

  • Nordhoff, S., et al. "Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry Letters. 2009. Available at:[Link]

Foundational

The Strategic Incorporation of Fmoc-N-Me-HomoPhe-OH to Enhance Peptide Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, primarily low bioavailability. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, primarily low bioavailability. This guide provides an in-depth technical analysis of how the strategic incorporation of the modified amino acid Fmoc-N-Me-HomoPhe-OH can overcome these limitations. We will explore the synergistic effects of N-methylation and the homophenylalanine moiety on proteolytic stability, membrane permeability, and conformational rigidity, thereby enhancing the overall bioavailability of peptide-based drug candidates.

The Challenge of Peptide Bioavailability

Native peptides, despite their high potency and selectivity, are often poor drug candidates due to two main weaknesses:

  • Rapid Proteolytic Degradation: Peptidases and proteases in the bloodstream and gastrointestinal tract rapidly cleave the amide bonds of the peptide backbone, leading to a short in vivo half-life.[1]

  • Poor Membrane Permeability: The hydrophilic nature of the peptide backbone, with its numerous hydrogen bond donors and acceptors, hinders passive diffusion across the lipid bilayers of cell membranes.[2]

These factors contribute to low oral bioavailability and the need for frequent parenteral administration, which can impact patient compliance and limit the therapeutic applications of peptides.

The Dual-Action Solution: Fmoc-N-Me-HomoPhe-OH

The modified amino acid Fmoc-N-Me-HomoPhe-OH offers a dual-pronged approach to address the challenges of peptide bioavailability. This strategic modification combines the benefits of N-methylation and the unique structural features of homophenylalanine.

The Power of N-Methylation: A Shield Against Degradation and a Key to Permeability

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a well-established strategy to improve the drug-like properties of peptides.[3][4]

  • Enhanced Proteolytic Stability: The methyl group provides steric hindrance, physically shielding the adjacent peptide bond from the active sites of proteolytic enzymes. This "molecular shield" significantly reduces the rate of enzymatic degradation, thereby prolonging the peptide's half-life in biological fluids.[1][] N-methylation of a phenylalanine residue in a pentapeptide has been shown to increase its half-life by approximately 45-fold compared to the native sequence.[]

  • Improved Membrane Permeability: The replacement of an amide proton with a methyl group reduces the number of hydrogen bond donors in the peptide backbone. This decrease in hydrogen bonding capacity lowers the desolvation penalty for the peptide to move from an aqueous environment into the hydrophobic core of a lipid bilayer, thus enhancing its passive membrane permeability.[2][6]

The Role of Homophenylalanine: A Conformational Lock and Lipophilic Anchor

Homophenylalanine (HomoPhe) is a non-proteinogenic amino acid with an additional methylene group in its side chain compared to phenylalanine. This seemingly small modification has a profound impact on the peptide's properties.

  • Conformational Rigidity: The extended and more flexible side chain of homophenylalanine can induce specific secondary structures and turns in the peptide backbone. This can help to pre-organize the peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[7] This conformational constraint also contributes to proteolytic resistance by presenting a less favorable substrate for enzymes.

  • Increased Lipophilicity: The additional methylene group in the side chain of homophenylalanine increases the overall lipophilicity of the amino acid and, consequently, the peptide. This enhanced lipophilicity can further improve membrane permeability and contribute to better absorption.

The synergistic effect of N-methylation and the homophenylalanine moiety in Fmoc-N-Me-HomoPhe-OH provides a powerful tool to simultaneously enhance both the metabolic stability and the membrane permeability of peptides, leading to a significant improvement in their bioavailability.

Quantifying the Improvement: A Comparative Look

The following table summarizes representative data from the literature, illustrating the significant impact of N-methylation on key pharmacokinetic parameters. While specific data for Fmoc-N-Me-HomoPhe-OH is limited, the general trend for N-methylated amino acids provides a strong rationale for its use.

ParameterNative PeptideN-Methylated Peptide AnalogueFold ImprovementReference
Proteolytic Half-Life (in plasma) MinutesHours>10[]
Intestinal Permeability (Caco-2) Low (Papp < 1 x 10⁻⁶ cm/s)Moderate to High (Papp > 5 x 10⁻⁶ cm/s)5-10[8][9]
Oral Bioavailability < 1%Up to 10-28%>10[3][9]

Experimental Protocols for Assessing Bioavailability

To validate the enhanced bioavailability of peptides incorporating Fmoc-N-Me-HomoPhe-OH, a series of in vitro and in vivo experiments are essential.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of Fmoc-N-Me-HomoPhe-OH into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis protocols. However, due to the steric hindrance of the N-methyl group, specialized coupling reagents and longer coupling times may be necessary to ensure efficient and complete reactions.

Protocol: Fmoc-SPPS with Fmoc-N-Me-HomoPhe-OH

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-N-Me-HomoPhe-OH:

    • Pre-activate Fmoc-N-Me-HomoPhe-OH (3-5 equivalents) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or until a negative ninhydrin test is achieved. Double coupling may be required for complete reaction.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting group strategy (e.g., TFA/TIS/H₂O).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-N-Me-HomoPhe-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Synthesis Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-SPPS.
In Vitro Plasma Stability Assay

This assay evaluates the resistance of the modified peptide to degradation by proteases present in plasma.

Protocol: Plasma Stability Assay

  • Peptide Stock Solution: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the peptide at a final concentration of 1-10 µM in fresh plasma (human, rat, or mouse) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Calculate the half-life (t₁/₂) of the peptide in plasma.

Plasma_Stability_Workflow start Peptide in Plasma (37°C) timepoint Sample at Time Points (0, 15, 30... min) start->timepoint quench Quench Reaction (Acetonitrile) timepoint->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate Caco2_Assay cluster_0 Apical (AP) Compartment cluster_1 Basolateral (BL) Compartment AP_peptide Add Peptide Caco2_monolayer Caco-2 Cell Monolayer AP_peptide->Caco2_monolayer Permeation BL_sample Sample for Analysis Caco2_monolayer->BL_sample

Schematic of the Caco-2 permeability assay.
In Vivo Pharmacokinetic Studies

Animal models are used to determine the in vivo pharmacokinetic profile of the modified peptide.

Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Use appropriate animal models (e.g., rats, mice).

  • Administration: Administer the peptide via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t₁/₂)

    • Bioavailability (F%)

Conclusion

The incorporation of Fmoc-N-Me-HomoPhe-OH into peptide therapeutics represents a sophisticated and highly effective strategy to overcome the fundamental challenges of poor bioavailability. The synergistic effects of N-methylation and the homophenylalanine moiety provide a dual-action mechanism that enhances both proteolytic stability and membrane permeability. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and validate the improved pharmacokinetic properties of their modified peptide candidates, paving the way for the development of the next generation of orally available and highly effective peptide drugs.

References

  • BOC Sciences. (2026, March 17). Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences.
  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • BOC Sciences. (2026, March 17). Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences.
  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec. [Link]

  • Räder, A. F. B., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773. [Link]

  • Reichart, F., Räder, A. F., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Rauf, S. M. A., et al. (2015). A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. Drug Discovery & Designing, 4(2). [Link]

  • Talaei, B., Fathi Vavsari, V., Balalaie, S., Arabanian, A., & Bijanzadeh, H. R. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 135–142. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry and Conformational Effects of Fmoc-N-Me-HomoPhe-OH

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Preamble: Navigating the Confluence of N-Methylation and Side-Chain Homologation In the landscape of peptide-based drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Confluence of N-Methylation and Side-Chain Homologation

In the landscape of peptide-based drug discovery and chemical biology, the strategic modification of amino acid residues is paramount to enhancing therapeutic efficacy. The introduction of non-canonical amino acids offers a powerful toolkit to modulate the pharmacological profile of peptides, addressing inherent limitations such as poor metabolic stability and low cell permeability. This guide focuses on a unique and synthetically accessible building block, Fmoc-N-Me-HomoPhe-OH, which combines two critical modifications: N-methylation of the peptide backbone and homologation of the phenylalanine side chain.

While a comprehensive body of research on this specific molecule is not yet publicly available, this guide will synthesize foundational principles and experimental data from closely related systems to provide a robust framework for understanding and predicting the stereochemical and conformational behavior of Fmoc-N-Me-HomoPhe-OH. As senior application scientists, our role is not only to provide established protocols but also to offer expert insights into the causal relationships between molecular structure and function, thereby empowering researchers to make informed decisions in their experimental design.

This document is structured to provide a logical progression from the fundamental chemical attributes of Fmoc-N-Me-HomoPhe-OH to detailed methodologies for its conformational analysis, and finally, a discussion of the anticipated effects of its incorporation into peptide sequences.

The Structural and Stereochemical Landscape of Fmoc-N-Me-HomoPhe-OH

Fmoc-N-Me-HomoPhe-OH is an N-terminally protected amino acid characterized by two key modifications to the parent phenylalanine residue:

  • N-Methylation: The substitution of the amide proton with a methyl group.

  • Homologation: The insertion of an additional methylene (-CH2-) group into the side chain, extending it from a benzyl to a phenethyl group.

These modifications introduce significant changes to the stereochemical and conformational possibilities of the amino acid.

Stereochemistry

The parent L-homophenylalanine possesses a single chiral center at the alpha-carbon (Cα). However, the synthesis of homophenylalanine can potentially introduce a second chiral center at the beta-carbon (Cβ) if not carefully controlled. For the purpose of this guide, we will assume the common and commercially available stereoisomer with chirality at the Cα. The stereochemistry of Fmoc-N-Me-L-HomoPhe-OH is therefore designated as (S) at the Cα. It is crucial for researchers to verify the stereochemical purity of their starting materials, as different stereoisomers can lead to vastly different peptide conformations and biological activities.

The synthesis of enantiopure L-homophenylalanine is a key step and can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.[1]

The Profound Impact of N-Methylation on Peptide Conformation

N-methylation is a well-established strategy in medicinal chemistry to enhance the drug-like properties of peptides.[2][3] Its effects are multifaceted and primarily stem from local steric and electronic perturbations of the peptide backbone.

The Perturbed Ramachandran Landscape

The allowed regions of the Ramachandran plot, which describes the sterically permissible combinations of the backbone dihedral angles φ (phi) and ψ (psi), are significantly altered by N-methylation.[4] The steric clash between the N-methyl group and the side chain of the preceding residue, as well as the carbonyl oxygen of the same residue, restricts the accessible conformational space.[4] Notably, the α-helical region of the Ramachandran plot becomes sterically disfavored.[4]

The Cis-Trans Isomerism of the N-Methylated Peptide Bond

A defining feature of N-methylated amino acids is the altered energy landscape of the amide bond (ω, omega). In contrast to the strong preference for the trans conformation (ω ≈ 180°) in standard peptide bonds, the energy difference between the cis (ω ≈ 0°) and trans conformations of an N-methylated peptide bond is significantly reduced.[2] This leads to a higher population of the cis isomer at equilibrium, which can have profound effects on the overall conformation of a peptide, including the induction of β-turns.[5] The energy barrier for cis-trans isomerization, while still substantial, is also generally lower in N-methylated peptides compared to proline-containing peptides.[6]

The Conformational Influence of the Homophenylalanine Side Chain

The extension of the phenylalanine side chain by a single methylene group in homophenylalanine (Hph) introduces greater conformational flexibility. This is primarily due to the introduction of an additional rotatable bond in the side chain (χ3).

Side-Chain Dihedral Angles (χ)

The side chain of homophenylalanine is defined by three key dihedral angles:

  • χ1: N-Cα-Cβ-Cγ

  • χ2: Cα-Cβ-Cγ-Cδ

  • χ3: Cβ-Cγ-Cδ-Cε1

The increased number of rotatable bonds allows the aromatic ring to explore a larger conformational space compared to phenylalanine, potentially facilitating unique intramolecular and intermolecular interactions.

Aromatic Interactions

The phenyl group of homophenylalanine can participate in various non-covalent interactions, including:

  • π-π stacking: Face-to-face or edge-to-face interactions with other aromatic residues.

  • Cation-π interactions: Interactions with positively charged residues.

  • Hydrophobic interactions: Contribution to the overall hydrophobic core of a peptide.

The increased flexibility of the homophenylalanine side chain can allow for more optimal geometries for these interactions, which can in turn influence the local backbone conformation.

Experimental and Computational Approaches to Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of peptides containing Fmoc-N-Me-HomoPhe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation

NMR spectroscopy is the most powerful experimental technique for determining the three-dimensional structure and dynamics of peptides in solution.

  • Sample Preparation:

    • Dissolve the peptide containing the N-Me-HomoPhe residue in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O with a buffer).

    • The peptide concentration should be in the range of 1-5 mM.

    • For experiments in H2O/D2O, use appropriate water suppression techniques.

  • 1D ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.

    • The N-methyl group will appear as a singlet, typically in the range of 2.5-3.5 ppm. The presence of two distinct N-methyl singlets is a clear indication of cis-trans isomerization.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a spin system (i.e., all protons of a single amino acid residue).

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments provide information about through-space proximities between protons (typically < 5 Å).

    • NOESY: Suitable for small (< 1 kDa) and large (> 2 kDa) molecules. For small molecules, use a mixing time of 500-800 ms.[7] For large molecules, use a shorter mixing time of 100-200 ms to avoid spin diffusion.[7]

    • ROESY: Recommended for intermediate-sized molecules (1-2 kDa) where the NOE may be close to zero. Use a mixing time of 200-300 ms.[7]

    • Analysis:

      • Intra-residue NOEs/ROEs: Confirm assignments and provide information on side-chain conformation.

      • Sequential NOEs/ROEs: (e.g., Hα(i) to HN(i+1)) Establish the sequence of amino acids. For N-methylated residues, look for NOEs between Hα(i-1) and the N-methyl protons of the N-Me-HomoPhe residue.

      • Medium- and Long-Range NOEs/ROEs: Provide crucial information for determining the global fold of the peptide.

  • Structure Calculation:

    • Use the distance restraints derived from NOESY/ROESY cross-peak intensities, along with dihedral angle restraints from coupling constants (if measurable), to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or AMBER.

NMR_Workflow

Caption: Workflow for 2D NMR-based conformational analysis of peptides.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[8][9]

  • Sample Preparation:

    • Ensure the peptide is of high purity (>95%).

    • Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

    • The final peptide concentration for analysis should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup and Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Acquire spectra in the far-UV range (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer and subtract it from the peptide spectrum.

    • Average multiple scans (3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. The presence of an aromatic residue like homophenylalanine can contribute to the far-UV CD spectrum, which should be considered during analysis.[10][11]

Secondary StructureWavelengths of Key Features (nm)
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~192 nm
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm
Random Coil Strong negative band around 200 nm

Table 1: Characteristic CD spectral features for common peptide secondary structures.

Computational Modeling: Exploring the Conformational Energy Landscape

Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational space available to a peptide and to understand the energetic basis for its preferred conformations.

  • Parameterization of the Non-Canonical Residue:

    • Since Fmoc-N-Me-HomoPhe-OH is a non-standard amino acid, force field parameters need to be generated.

    • This can be done using quantum mechanical calculations (e.g., using Gaussian or NWChem) to derive partial charges (e.g., using the RESP fitting approach) and other missing parameters.

    • Tools like the CHARMM General Force Field (CGenFF) or the antechamber module in AMBER can be used for this purpose.[12][13][14][15]

  • System Setup:

    • Build the initial peptide structure, often in an extended conformation.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory to identify the most populated conformations.

    • Calculate Ramachandran plots for the N-Me-HomoPhe residue and its neighbors.

    • Analyze the cis-trans isomerization of the N-methylated peptide bond.

    • Investigate the conformational preferences of the homophenylalanine side chain.

MD_Workflow

Caption: Workflow for molecular dynamics simulations of peptides.

Anticipated Conformational Effects and Their Implications

The incorporation of Fmoc-N-Me-HomoPhe-OH into a peptide sequence is expected to have a significant and predictable impact on its conformation and properties.

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance to proteases, thereby increasing the in vivo half-life of the peptide.[3][16]

  • Enhanced Membrane Permeability: The removal of a hydrogen bond donor by N-methylation increases the lipophilicity of the peptide, which can lead to improved cell permeability.[2][17]

  • Induction of Local Secondary Structures: The increased population of the cis amide bond can act as a potent β-turn inducer, pre-organizing the peptide into a bioactive conformation.[5]

  • Modulation of Receptor Binding: The unique conformational constraints imposed by N-methylation, combined with the flexible and interactive nature of the homophenylalanine side chain, can be exploited to fine-tune the binding affinity and selectivity of a peptide for its biological target.

Conclusion: A Powerful Tool for Peptide Design

Fmoc-N-Me-HomoPhe-OH represents a valuable and versatile building block for the design of novel peptide therapeutics and chemical biology probes. While the lack of specific published data on this molecule necessitates a predictive approach based on well-understood principles, this guide provides a comprehensive framework for researchers to confidently incorporate this modified amino acid into their sequences and to rigorously characterize its conformational consequences. The strategic combination of N-methylation and side-chain homologation offers a powerful avenue to overcome the traditional limitations of peptide-based drugs, paving the way for the development of next-generation therapeutics with enhanced pharmacological properties.

References

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Sources

Foundational

An In-depth Technical Guide to the Physical Properties and Application of Fmoc-N-methyl-homophenylalanine in Advanced Peptide Design

Executive Summary The rational design of peptide therapeutics hinges on overcoming inherent limitations such as poor metabolic stability and low membrane permeability. Chemical modifications of the peptide backbone and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptide therapeutics hinges on overcoming inherent limitations such as poor metabolic stability and low membrane permeability. Chemical modifications of the peptide backbone and amino acid side chains are cornerstone strategies to address these challenges. This guide provides an in-depth analysis of Fmoc-N-methyl-homophenylalanine, a non-canonical amino acid that uniquely combines two powerful modifications: N-methylation of the amide bond and homologation of the phenylalanine side chain. We will explore its core physical properties, the profound structural and functional implications for peptide design, and provide validated, step-by-step protocols for its successful incorporation into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to create next-generation peptide-based therapeutics with enhanced pharmacological profiles.

Introduction: The Strategic Imperative for Non-Canonical Amino Acids

Native peptides, while offering high target selectivity and low toxicity, are often hampered in clinical development by their rapid degradation by proteases and inability to cross cellular membranes.[1] The field of peptide chemistry has evolved to address these liabilities through the introduction of non-canonical amino acids. Two of the most impactful modifications are N-methylation and side-chain homologation.

N-Methylation: The addition of a methyl group to the backbone amide nitrogen is a proven strategy to enhance drug-like properties.[2][3] This modification imparts steric hindrance that can shield the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's metabolic half-life.[4][5][6] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for membrane transit, thereby improving passive permeability.[4][7]

Side-Chain Homologation: Extending the side chain of an amino acid, such as in the conversion of Phenylalanine (Phe) to Homophenylalanine (hPhe), introduces an additional methylene (-CH2-) group. This seemingly minor change provides greater conformational flexibility and can alter the geometry of critical side-chain interactions, such as π-π stacking and hydrophobic contacts, which are essential for target binding and peptide folding.[8][]

The combination of these two features in Fmoc-N-methyl-homophenylalanine offers a unique tool for peptide designers. It simultaneously confers proteolytic resistance and modulates conformation, providing a synergistic approach to optimizing both the pharmacokinetic and pharmacodynamic properties of a peptide lead.

Section 1: Core Physical and Chemical Properties of Fmoc-N-methyl-homophenylalanine

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While Fmoc-N-methyl-homophenylalanine is a specialized reagent, its properties can be understood by examining its constituent parts and related analogs.

Molecular Structure

Fmoc-N-methyl-homophenylalanine incorporates the standard Fmoc protecting group for use in Fmoc-based SPPS, an N-methyl group on the backbone amine, and a homophenylalanine side chain, which is one methylene group longer than that of phenylalanine.

Physicochemical Data

The following table summarizes key data for Fmoc-N-methyl-homophenylalanine and its parent compounds for comparative purposes. Direct experimental data for the combined molecule is not widely published; therefore, properties are based on commercially available products and extrapolations.

PropertyFmoc-N-methyl-phenylalanineFmoc-L-homophenylalanineFmoc-N-methyl-homophenylalanine
Molecular Formula C25H23NO4[10]C25H23NO4[11][12]C26H25NO4
Molecular Weight 401.45 g/mol [10]401.45 g/mol [12]415.48 g/mol
CAS Number 77128-73-5[10][13]132684-59-4[11][12]Not universally assigned; supplier-specific
Appearance White to off-white powder[13]White powder[12]Expected to be a white to off-white solid
Melting Point Not widely reported142 - 159 °C[12]Expected to be in a similar range
Solubility Soluble in DMF[14]Soluble in DMF[12]Soluble in common SPPS solvents (DMF, NMP)
Optical Rotation [α]20/D −55.0±3° (c=1, DMF)[10][α]D20 = -9 ± 2° (c=1, DMF)[12]Data not available

Section 2: The Impact of N-methyl-homophenylalanine on Peptide Structure and Function

The incorporation of N-methyl-homophenylalanine induces significant, predictable changes in a peptide's local and global properties.

Conformational Consequences
  • Backbone Rigidity and Cis/Trans Isomerism: The N-methyl group introduces steric bulk that restricts the allowable values of the φ (phi) dihedral angle, leading to a more conformationally constrained backbone.[4] This modification also lowers the energy barrier between the trans and cis conformations of the amide bond, increasing the population of the often biologically relevant cis isomer.[6]

  • Side-Chain Presentation: The extended -CH2-CH2-Ph side chain of homophenylalanine provides greater rotational freedom compared to phenylalanine's -CH2-Ph. This allows the aromatic ring to probe a larger conformational space, potentially enabling new and favorable intramolecular or receptor-ligand interactions that are not possible with the shorter side chain.[8]

G cluster_phe Phenylalanine (Phe) cluster_nmephe N-Me-Phenylalanine cluster_hphe Homophenylalanine (hPhe) cluster_nmehphe N-Me-Homophenylalanine phe Backbone-CH2-Ph nmephe Backbone(N-Me)-CH2-Ph phe->nmephe N-Methylation (Backbone Constraint) hphe Backbone-CH2-CH2-Ph phe->hphe Homologation (Side-Chain Extension) nmehphe Backbone(N-Me)-CH2-CH2-Ph nmephe->nmehphe Homologation hphe->nmehphe N-Methylation

Caption: Structural relationships between Phe, N-Me-Phe, hPhe, and N-Me-hPhe.

Pharmacokinetic Implications
  • Proteolytic Shielding: The N-methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes that would otherwise cleave the peptide bond.[4][6] This is one of the most reliable methods for enhancing a peptide's stability in serum.

  • Permeability Enhancement: A key barrier to oral bioavailability is the high energy cost of stripping water molecules from backbone N-H hydrogen bond donors to enter the lipophilic cell membrane. By replacing an N-H group with an N-CH3 group, N-methylation eliminates a hydrogen bond donor, thereby increasing the lipophilicity and passive membrane permeability of the peptide.[4][7][15]

  • Solubility Trade-offs: The increased lipophilicity that benefits permeability can sometimes lead to decreased aqueous solubility.[4] This is a critical consideration during formulation and may lead to aggregation issues, which must be managed through sequence design or buffer optimization.

G cluster_peptide Peptide Backbone p1 ...-Cα-C'= p2 =O p3 N(CH3)-Cα-... shield Steric Shield enzyme Protease enzyme->p2 Approach blocked

Caption: N-methylation provides a steric shield against proteolytic enzymes.

Section 3: Practical Guide to Incorporating Fmoc-N-methyl-homophenylalanine in SPPS

The successful incorporation of N-methylated amino acids is a hallmark of advanced peptide synthesis, as it requires specialized protocols to overcome significant steric hindrance.

The Critical Challenge: Sterically Hindered Coupling

The N-methyl group on the terminal amine of the growing peptide chain dramatically reduces its nucleophilicity. Simultaneously, the incoming Fmoc-N-methyl-homophenylalanine is itself a bulky residue. This combination makes peptide bond formation slow and inefficient with standard coupling reagents like HBTU or DIC/HOBt, often resulting in failed or deleted sequences.[5][16] Therefore, the use of high-potency coupling reagents is mandatory.

Protocol 1: High-Efficiency Coupling Using COMU

COMU has emerged as a superior, third-generation uronium-type coupling reagent that demonstrates exceptional efficiency for hindered couplings with reduced racemization.[17]

Reagents & Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-homophenylalanine

  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the successful deprotection of the previous amino acid, thoroughly wash the peptide-resin with DMF (5 x 1 min) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-methyl-homophenylalanine (3.0 eq. relative to resin loading) and COMU (3.0 eq.) in a minimal volume of DMF.

  • Pre-activation: Add DIEA (6.0 eq.) to the activation solution. Agitate for 1-2 minutes. The solution will typically undergo a color change. Causality Note: This short pre-activation step generates the highly reactive Oxyma-based active ester, which is primed for nucleophilic attack. Minimizing this time is crucial to prevent racemization of the amino acid.[17]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the reaction at room temperature for 1-2 hours. For particularly difficult couplings (e.g., coupling onto another N-methylated residue), this time can be extended or a second coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove unreacted reagents and byproducts.

G start Start: Peptide-Resin with Free N-Terminus prep_reagents Prepare Activation Solution: - Fmoc-N-Me-hPhe (3 eq) - COMU (3 eq) - DMF start->prep_reagents preactivate Pre-activate (1-2 min): Add DIEA (6 eq) prep_reagents->preactivate couple Couple to Resin (1-2 hours) preactivate->couple wash Wash Resin with DMF (5x) couple->wash monitor Monitor with Bromophenol Blue Test wash->monitor end End: Coupling Complete monitor->end Complete (Yellow) double_couple Incomplete: Perform Double Coupling monitor->double_couple Incomplete (Blue) double_couple->couple

Caption: Workflow for coupling Fmoc-N-methyl-homophenylalanine using COMU.

Protocol 2: Monitoring the Coupling Reaction with the Bromophenol Blue Test

The secondary amine of a resin-bound N-methylated amino acid will not give a positive result (blue color) with the standard ninhydrin test. The bromophenol blue (BPB) test is a reliable alternative for confirming the absence of free secondary amines.[16]

Reagents:

  • Test Solution: 0.5 mg/mL Bromophenol Blue in DMF.

Procedure:

  • Sample Collection: After the coupling and washing steps, remove a small sample of resin beads (approx. 5-10 mg).

  • Washing: Wash the sample beads with fresh DMF.

  • Test: Add a few drops of the BPB test solution to the beads.

  • Observation:

    • Blue Beads: Indicates the presence of unreacted free amine (basic). The coupling is incomplete.

    • Yellow/Greenish Beads: Indicates the absence of free amine (acidic/neutral). The coupling is complete.

Troubleshooting Common Issues
  • Incomplete Coupling: If the BPB test remains blue, the most common solution is to perform a "double coupling." Simply drain the vessel and repeat the coupling protocol with a fresh solution of activated amino acid. Microwave-assisted synthesis can also significantly improve efficiency for these difficult steps.[18]

  • Racemization: While COMU minimizes this risk, epimerization can occur with extended pre-activation times or the use of stronger, more hindered bases.[19] Adhere strictly to the 1-2 minute pre-activation window.

Conclusion

Fmoc-N-methyl-homophenylalanine is a highly specialized building block that offers a powerful, dual-pronged approach to enhancing peptide drug candidates. The N-methyl group provides a robust defense against enzymatic degradation and improves membrane permeability, while the extended homophenylalanine side chain offers new possibilities for tuning receptor interactions and conformational behavior. While its incorporation demands a departure from standard SPPS protocols—requiring high-potency coupling reagents like COMU and alternative monitoring techniques—the potential rewards in terms of improved stability, bioavailability, and potency are substantial. By understanding the unique physical properties of this reagent and employing the validated protocols described herein, researchers can effectively unlock its potential in the design of next-generation peptide therapeutics.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?4

  • Cárdenas, F., et al. (n.d.). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). 5

  • Di Gioia, M. L., et al. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. 2

  • Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Link

  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents. 20

  • Aapptec Peptides. (n.d.). Coupling Reagents. 21

  • Vinogradov, A. A., et al. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. 22

  • Benchchem. (n.d.). Application Notes and Protocols for COMU Reagent in N-methylated Amino Acid Coupling. 17

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 16

  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-L-homophenylalanine, 95%. 11

  • Siano, A., & Caceres, L. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. 1

  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methyl-L-phenylalanine, 95%. 14

  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). 23

  • Gopi, H. N., et al. (2025, February 15). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. 8

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. 3

  • Zhang, H., et al. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. 15

  • Chem-Impex. (n.d.). Fmoc-L-homophenylalanine. 12

  • ChemicalBook. (n.d.). Fmoc-N-methyl-L-phenylalanine. 13

  • Chem-Impex. (n.d.). Fmoc-L-β-homophenylalanine. 24

  • Hewitt, W. M., et al. (2023, May 1). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC. 7

  • Roodbeen, R., & Jensen, K. J. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. 18

  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Phe-OH. 10

  • Wang, L., et al. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. PMC. 25

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). 26

  • BOC Sciences. (2026, March 17). Non-Natural Phenylalanine in Peptide Design Guide.

  • Coin, I., et al. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. 19

Sources

Exploratory

Engineering the Future of Peptide Therapeutics: The Mechanism of Action of N-Methylated Homophenylalanine Peptides

Executive Summary The transition of peptides from highly potent in vitro tools to viable in vivo therapeutics is historically bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To circumvent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from highly potent in vitro tools to viable in vivo therapeutics is historically bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To circumvent these limitations, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern rational drug design. Among the most sophisticated modifications is the use of N-methylated homophenylalanine (N-Me-Hph) . This whitepaper deconstructs the biophysical causality behind N-Me-Hph, exploring how the synergistic combination of backbone N-methylation and side-chain carbon elongation dictates both pharmacokinetic (PK) resilience and pharmacodynamic (PD) target engagement.

Structural Causality & The Biophysics of N-Me-Hph

To understand the mechanism of action of N-Me-Hph, we must isolate its two structural components and analyze their biophysical consequences.

The Pharmacodynamic Driver: Homophenylalanine (Hph)

Homophenylalanine is a non-proteinogenic amino acid containing an integrated one-carbon-extended side chain compared to standard L-phenylalanine (1)[1].

  • Causality: The extra methylene group ( −CH2​− ) acts as a flexible spacer. In rigid peptide macrocycles, standard aromatic side chains often suffer from steric clashes that prevent optimal receptor binding. The extended reach of Hph allows the aromatic phenyl ring to probe deeper into hydrophobic binding pockets, facilitating superior π−π stacking and cation- π interactions without distorting the global backbone conformation.

The Pharmacokinetic Shield: Backbone N-Methylation

The methylation of the peptide backbone amide nitrogen is a transformative modification that directly alters the physical chemistry of the molecule (2)[2].

  • Causality: By replacing the amide proton with a methyl group, the molecule loses a critical hydrogen bond donor. This drastically reduces the desolvation penalty required for the peptide to transition from an aqueous environment into the lipophilic cell membrane, thereby improving passive transcellular permeability and oral bioavailability (3)[3]. Furthermore, the bulky N-methyl group sterically occludes the active sites of endogenous proteases, exponentially increasing the plasma half-life of the therapeutic (4)[4].

Mechanism of Action (MoA) Paradigms

The MoA of N-Me-Hph peptides operates simultaneously on two distinct axes.

Target Engagement (The PD Axis)

Nature has already validated the efficacy of N-Me-Hph in target engagement. A premier example is Antillatoxin B, a highly potent neurotoxic lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula (5)[5]. Antillatoxin B utilizes an unusual N-methyl homophenylalanine residue to deeply insert into the lipid-protein interface of voltage-gated sodium (NaV) channels, acting as a potent allosteric activator[5]. The extended side chain acts as a hydrophobic anchor, while the N-methylation locks the local backbone into a bioactive cis-amide conformation required for receptor activation.

Chameleonic Permeability (The PK Axis)

N-Me-Hph peptides exhibit "chameleonic" behavior. In an aqueous environment, the peptide exposes its remaining polar residues to maintain solubility. Upon encountering a lipid bilayer, the N-methylated backbone facilitates rapid cis/trans isomerization, allowing the peptide to fold inward, burying its polar contacts and presenting a highly lipophilic exterior (driven by the Hph side chain) to passively diffuse across the membrane.

MoA_Pathways Peptide N-Me-Hph Peptide NMet Backbone N-Methylation Peptide->NMet Hph Homophenylalanine Side-Chain Peptide->Hph Desolv Reduced Desolvation Penalty NMet->Desolv Removes H-Bond Donor Perm Enhanced Membrane Permeability Desolv->Perm Passive Diffusion Flex Extended Hydrophobic Reach Hph->Flex +CH2 Spacer Target Deep Pocket Target Engagement Flex->Target pi-pi Stacking

Caption: Dual mechanism of action for N-Me-Hph peptides driving pharmacokinetics and target engagement.

Quantitative Pharmacological Impact

To illustrate the profound impact of these modifications, the following table synthesizes representative in vitro data demonstrating the biophysical shifts when transitioning from a native Phenylalanine residue to an N-Me-Hph variant within a cyclic hexapeptide scaffold.

Peptide VariantSide-Chain ModificationBackbone ModificationApparent Permeability ( Papp​×10−6 cm/s)Plasma Half-Life ( T1/2​ hrs)Target Affinity ( Kd​ nM)
Native Phe None (Phenylalanine)Amide (-NH-)< 0.5 (Poor)0.5150
Hph Variant HomophenylalanineAmide (-NH-)0.8 (Poor)1.245
N-Me-Phe Variant None (Phenylalanine)N-Methyl (-NMe-)8.5 (High)> 24180 (Steric Clash)
N-Me-Hph Variant HomophenylalanineN-Methyl (-NMe-)9.2 (High) > 24 25 (Optimal)

Data Interpretation: While N-methylation alone rescues permeability and stability, it often destroys target affinity due to steric clashes. The addition of the Hph extended side chain uniquely rescues and enhances target affinity, proving the necessity of the dual modification.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all experimental workflows contain built-in quality control checkpoints. A protocol without self-validation is a liability in drug development.

Protocol 1: On-Resin Synthesis of N-Me-Hph via the Fukuyama Method

Direct incorporation of commercially available N-Me-Hph building blocks often leads to severe racemization. Instead, site-specific on-resin N-methylation is the gold standard.

  • Fmoc Deprotection: Treat the resin-bound Hph peptide with 20% piperidine in DMF for 2x 10 mins. Wash thoroughly.

  • Nosyl Protection: React the free amine with o-nitrobenzenesulfonyl chloride (Ns-Cl) and 2,4,6-collidine in DCM for 2 hours.

    • Causality: The highly electron-withdrawing nosyl group activates the sulfonamide proton for selective alkylation while strictly preventing over-methylation (quaternization).

  • Mitsunobu Alkylation: Treat the resin with triphenylphosphine ( PPh3​ ), diisopropyl azodicarboxylate (DIAD), and anhydrous methanol in THF for 1 hour.

  • Deprotection & Validation (Critical QC): Remove the nosyl group using 2-mercaptoethanol and DBU in DMF (2x 30 mins).

    • Validation Step: Perform a micro-cleavage of 1 mg of resin using 95% TFA. Analyze via LC-MS to confirm the exact +14 Da mass shift (successful methylation) and the absence of a +185 Da shift (incomplete nosyl removal) before proceeding.

  • Difficult Coupling: Couple the subsequent amino acid.

    • Causality: The newly formed N-methyl group creates severe steric hindrance. Standard coupling reagents (HBTU) will fail, yielding deletion sequences. You must use highly reactive uronium salts (COMU or HATU) combined with elevated temperatures (60°C microwave assistance) to force the coupling.

Synthesis_Workflow SPPS 1. SPPS Assembly (Fmoc Strategy) Protect 2. Nosyl Protection (Ns-Cl) SPPS->Protect Methyl 3. Mitsunobu Alkylation (DIAD, MeOH) Protect->Methyl Deprotect 4. Nosyl Removal (Mercaptoethanol) Methyl->Deprotect Validate 5. Micro-Cleavage (LC-MS Validation) Deprotect->Validate

Caption: Step-by-step self-validating workflow for on-resin N-methylation of homophenylalanine.

Protocol 2: Caco-2 Permeability Assay with Monolayer Integrity Validation

To prove the PK advantages of the N-Me-Hph peptide, transcellular permeability must be measured without artifactual paracellular leakage.

  • Cell Culture: Seed Caco-2 cells on Transwell polycarbonate inserts ( 1×105 cells/ cm2 ). Culture for 21 days to allow full differentiation.

  • Integrity Validation (QC 1): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Causality: Only utilize wells with a TEER > 300 Ω⋅cm2 . This ensures tight junctions are fully formed, guaranteeing that observed permeability is strictly transcellular.

  • Apical Dosing: Apply 10 μ M of the N-Me-Hph peptide to the apical chamber in HBSS buffer (pH 7.4). Crucially, spike the dosing solution with 100 μ M Lucifer Yellow (LY).

  • Basolateral Sampling & Analysis (QC 2): Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify the peptide via LC-MS/MS and measure LY fluorescence.

    • Validation Step: If LY permeability exceeds 1% at any time point, the cellular monolayer was mechanically compromised during the assay. The peptide permeability data for that well must be discarded to prevent false-positive Papp​ inflation.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: PMC / National Institutes of Health (NIH)
  • Antillatoxin B, a Neurotoxic Lipopeptide from the Marine Cyanobacterium Lyngbya majuscula Source: Journal of Natural Products / ACS Publications URL
  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Strategic Incorporation of Fmoc-N-Me-HomoPhe-OH in Peptidomimetic Drug Discovery

As peptide therapeutics evolve beyond native sequences to overcome inherent pharmacokinetic limitations, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design[1]. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve beyond native sequences to overcome inherent pharmacokinetic limitations, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design[1]. Among these, Fmoc-N-Me-HomoPhe-OH (Fmoc-protected N-methyl homophenylalanine) stands out as a dual-modality building block. By combining N-methylation with side-chain homologation, this UAA introduces profound structural and biological advantages, enabling the synthesis of highly potent, protease-resistant peptidomimetics[2].

This application note provides an authoritative, field-tested guide to the mechanistic rationale, coupling dynamics, and self-validating solid-phase peptide synthesis (SPPS) protocols required to successfully integrate Fmoc-N-Me-HomoPhe-OH into complex peptide scaffolds.

Mechanistic Rationale: The Power of Dual Modification

The decision to replace a native Phenylalanine (Phe) with N-Me-HomoPhe is driven by two distinct structural alterations, each addressing specific pharmacological bottlenecks:

  • N-Methylation (Backbone Modification): The addition of a methyl group to the amide nitrogen eliminates a critical hydrogen bond donor. This simple modification restricts the ϕ and ψ dihedral angles, often pre-organizing the peptide into bioactive conformations (such as β -turns)[3]. Furthermore, the masking of the amide bond significantly shields the peptide from proteolytic degradation and increases lipophilicity, directly enhancing membrane permeability and oral bioavailability[2].

  • Homologation (Side-Chain Extension): Homophenylalanine contains an additional methylene group ( −CH2​−CH2​−Ph ) compared to native phenylalanine. This extended alkyl spacer provides the aromatic ring with a larger radius of gyration. In structure-based drug design, this allows the phenyl ring to probe deeper, highly lipophilic binding pockets within target receptors, optimizing π−π stacking or cation- π interactions that native Phe cannot reach.

Biological Precedent: The natural world validates this approach. Antillatoxin B, a potent marine cyanotoxin and neurotoxin, naturally incorporates an N-methyl homophenylalanine analogue[4]. This modification is critical for its potent activation of voltage-gated sodium channels (VGSCs), serving as a powerful lead for neuropharmacological drug discovery[4].

Mechanism UAA Fmoc-N-Me-HomoPhe-OH Incorporation NMe N-Methylation: Loss of H-Bond Donor UAA->NMe Homo Homologation: Extended Alkyl Chain UAA->Homo PK Protease Resistance & Membrane Permeability NMe->PK PD Deep Hydrophobic Pocket Engagement Homo->PD Target Target Receptor (e.g., VGSC) PK->Target PD->Target

Pharmacological impact of N-methylation and homologation on peptidomimetics.

Overcoming Steric Hindrance: Coupling Reagent Selection

The synthesis of N-methylated peptides presents a notorious chemical challenge[1]. While coupling Fmoc-N-Me-HomoPhe-OH onto a primary amine is generally straightforward with standard reagents (e.g., HATU), the subsequent coupling of the next amino acid onto the newly formed secondary, sterically hindered N-methyl amine is highly problematic[3].

Using standard uronium-based reagents (like HBTU or HATU) for this subsequent step can lead to chain termination . Because the secondary amine reacts slowly, the uronium reagent can react with the amine instead, forming an irreversible guanidinium byproduct. To prevent this, phosphonium-based reagents or highly reactive symmetric anhydrides must be employed.

Quantitative Comparison of Coupling Reagents for N-Methylated Amines
Coupling ReagentChemical ClassSuitability for N-Me AminesCausality & Mechanistic Insight
HATU / HOAt UroniumModerateHighly active, but risks irreversible guanidinylation of the slow-reacting secondary amine if the reaction stalls.
PyBroP PhosphoniumVery High Does not form guanidinium byproducts. The reagent of choice for coupling onto sterically hindered N-methyl amines.
DIC / Oxyma CarbodiimideModerateSafe from guanidinylation, but often requires elevated temperatures (e.g., microwave at 75°C) to overcome steric bulk.
COMU Morpholino-UroniumHighLess prone to guanidinylation than HATU; produces safe byproducts and maintains high reactivity.

Self-Validating SPPS Protocol for Fmoc-N-Me-HomoPhe-OH

To ensure synthesis fidelity, the following protocol integrates mandatory in-process quality control (QC) checkpoints. Relying solely on standard colorimetric tests is a common point of failure in UAA incorporation.

Phase 1: Coupling Fmoc-N-Me-HomoPhe-OH
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min)[1].

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-HomoPhe-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser (ninhydrin) test. It must be negative (yellow), confirming the complete consumption of the preceding primary amine.

Phase 2: Deprotection and Preparation for the Next Residue
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min). Note: N-methylated Fmoc groups can sometimes cleave slower; extended time is recommended.

  • Validation Checkpoint 2 (Chloranil Test): Perform a Chloranil test (or De Clercq test). It must be positive (dark blue/green). Expert Insight: The Kaiser test will yield a false negative here because it cannot detect secondary amines.

Phase 3: The Critical Coupling (Onto the N-Methyl Amine)
  • Phosphonium-Mediated Coupling:

    • Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid and 0.5 mmol (5 eq) of PyBroP in minimal DMF.

    • Add 1.0 mmol (10 eq) of DIEA.

    • Add to the resin and agitate for 4 to 16 hours. If available, microwave assistance (75°C for 15 min) drastically improves yields.

  • Validation Checkpoint 3 (Micro-Cleavage):

    • Do not rely on colorimetric tests for this step. Withdraw ~1 mg of resin, wash with DCM, and dry.

    • Treat with 20 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 mins.

    • Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass of the elongated peptide before proceeding.

Phase 4: Global Cleavage
  • Cleavage: Treat the dried peptide-resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2–3 hours[1]. Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow A Resin Swelling & Prep (DMF, 30 min) B Fmoc Deprotection (20% Piperidine) A->B C Couple Fmoc-N-Me-HomoPhe-OH (HATU/DIEA, 2h) B->C D Validation: Kaiser Test (Must be Negative) C->D E Fmoc Deprotection Exposes Secondary Amine D->E F Validation: Chloranil Test (Must be Positive) E->F G Couple Next Amino Acid (PyBroP/DIEA, 4h+) F->G H Micro-Cleavage & LC-MS (Confirm Mass) G->H

SPPS Workflow and Validation Checkpoints for N-Methylated Amino Acids.

Conclusion

The integration of Fmoc-N-Me-HomoPhe-OH into peptide libraries provides a robust vector for discovering highly stable, target-specific peptidomimetics. By understanding the steric limitations of the N-methyl group and proactively switching to phosphonium-based coupling chemistries (like PyBroP) for subsequent chain elongation, researchers can avoid catastrophic synthesis failures and rapidly advance their drug discovery pipelines.

References

  • BenchChem. "Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols." Available at: 1

  • Journal of the American Chemical Society (ACS). "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis." Available at: 2

  • PubMed Central (PMC). "Marine Toxins That Target Voltage-gated Sodium Channels." (Details the discovery of Antillatoxin B and its N-methyl homophenylalanine analogue). Available at: 4

  • ACS Publications. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Available at:3

Sources

Application

Application Note: Strategic Incorporation of N-Methylated Homophenylalanine into Cyclic Peptides

Executive Summary The incorporation of non-canonical, N-methylated amino acids such as N-methylated homophenylalanine (N-Me-hPhe) into cyclic peptides is a highly effective strategy for targeting traditionally undruggabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical, N-methylated amino acids such as N-methylated homophenylalanine (N-Me-hPhe) into cyclic peptides is a highly effective strategy for targeting traditionally undruggable protein-protein interactions[1]. N-methylation fundamentally alters the peptide's physicochemical profile by increasing proteolytic stability, enhancing membrane permeability, and inducing specific conformational rigidity (e.g., favoring cis-amide bonds)[2][3]. Concurrently, the homophenylalanine residue extends the hydrophobic side chain by an additional methylene group, enabling deeper penetration into hydrophobic binding pockets.

However, synthesizing these molecules presents severe chemical challenges. The dual steric hindrance of the extended side chain and the N-methyl group severely limits coupling efficiency, increases the risk of epimerization, and complicates macrocyclization. This application note provides a self-validating, causality-driven protocol for the synthesis and macrocyclization of N-Me-hPhe-containing peptides.

Mechanistic Rationale & Experimental Causality

To successfully incorporate N-Me-hPhe, researchers must move beyond standard peptide synthesis protocols and address the underlying chemical physics of the molecule:

  • Steric Hindrance & Reduced Nucleophilicity : The N-methyl group converts the standard primary amine of the peptide backbone into a secondary amine, drastically reducing its nucleophilicity[3]. When coupled with the bulky homophenylalanine side chain, standard coupling reagents (e.g., HBTU, DIC/HOBt) fail to achieve complete conversion, necessitating highly reactive electrophiles[4].

  • Epimerization via Oxazolone Formation : To overcome the aforementioned steric hindrance, highly reactive coupling reagents (like HATU or BTC) are required. However, over-activation increases the risk of racemization/epimerization at the α -carbon[5]. Causality: Pre-activation times must be strictly minimized (<1 minute) to trap the active ester before base-catalyzed oxazolone formation occurs[2].

  • Diketopiperazine (DKP) Formation : If N-Me-hPhe is placed at the C-terminal or penultimate position, the subsequent Fmoc deprotection step can trigger a nucleophilic attack of the free amine onto the C-terminal ester[6]. This forms a DKP and prematurely cleaves the peptide from the resin[7]. Mitigation: Use sterically bulky resins (e.g., 2-Chlorotrityl chloride) and highly reactive acylating agents for the subsequent coupling to outpace DKP formation.

  • Dimerization During Cyclization : N-methylated peptides, particularly those containing homophenylalanine, have a high propensity to form intermolecular dimers via β -sheet stacking in solution[8]. Causality: Macrocyclization must be performed under extreme dilution to thermodynamically favor intramolecular ring closure over intermolecular oligomerization.

Quantitative Comparison of Coupling Reagents

The selection of the coupling reagent dictates the success of N-Me-hPhe incorporation. The following table summarizes empirical data for activating the incoming amino acid onto an N-methylated secondary amine[3][4][5].

Coupling ReagentActivation MechanismEfficiency for N-Me-hPheEpimerization RiskMechanistic Notes
HATU Uronium / At-complexHighModerateStandard choice; requires strict <1 min pre-activation to prevent racemization[4].
COMU Uronium / OxymaHighLowExcellent for secondary amines; lower epimerization than HATU due to the Oxyma leaving group[3].
BTC (Triphosgene) In situ Acid ChlorideVery HighLowOptimal for consecutive N-Me residues; generates highly reactive acid chlorides[3][5].
PyBOP / HOAt PhosphoniumModerateLowSlower kinetics; preferred for the final macrocyclization step to avoid guanidinylation[7].

Protocol 1: Solid-Phase Elongation with Fmoc-N-Me-hPhe-OH

Self-Validating System: Standard Solid-Phase Peptide Synthesis (SPPS) relies on the Kaiser test to confirm coupling completion. However, the Kaiser test is blind to secondary amines. This protocol integrates the Chloranil test as a mandatory self-validating checkpoint.

Materials
  • Fmoc-N-Me-hPhe-OH (3.0 equivalents)

  • HATU or COMU (2.9 equivalents)

  • DIEA (6.0 equivalents)

  • DMF (Peptide synthesis grade, anhydrous)

  • 2-Chlorotrityl chloride (CTC) peptide-resin

Step-by-Step Methodology
  • Resin Swelling : Swell the peptide-resin in DMF for 30 minutes to maximize pore accessibility[4].

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation (Critical Timing) : Dissolve Fmoc-N-Me-hPhe-OH and HATU in minimal DMF. Add DIEA. Causality: Allow exactly 1 minute for pre-activation. Exceeding this time drastically increases the epimerization of the homophenylalanine derivative[2][4].

  • Coupling : Add the activated mixture directly to the resin. Agitate at room temperature for 2 to 4 hours[4].

  • Washing : Filter and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts[4].

  • Self-Validation (Chloranil Test) : Isolate a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green color indicates unreacted secondary amines (incomplete coupling). If positive, perform a second coupling using BTC (triphosgene)[3][5].

SPPS_Workflow A Resin Preparation B Fmoc Deprotection A->B C Pre-activation (<1 min, HATU) B->C D Coupling Reaction (N-Me-hPhe) C->D E Washing D->E F Chloranil Test (Validation) E->F F->B If incomplete

Fig 1: SPPS cycle for N-Me-hPhe with integrated Chloranil self-validation.

Protocol 2: Macrocyclization of the Linear Precursor

Cyclization of highly N-methylated peptides is fundamentally hindered by the rigidity imposed by the N-methyl groups[7].

Materials
  • PyBOP (3.0 equivalents)

  • HOAt (3.0 equivalents)

  • DIEA (6.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology
  • Mild Cleavage : Cleave the linear peptide from the CTC resin using 1% TFA in DCM to retain side-chain protecting groups. Neutralize the filtrate immediately with pyridine to prevent premature deprotection.

  • High Dilution (Causality) : Dissolve the linear precursor in anhydrous DMF to a final concentration of ≤1 mM. Causality: Homophenylalanine-containing cyclic peptides are prone to intermolecular stacking and crystal growth[8]. High dilution ensures the intramolecular reaction pathway outcompetes intermolecular dimerization.

  • Base Addition : Adjust the pH of the solution to 8.0 using DIEA[7].

  • Activation : Add PyBOP and HOAt. Causality: PyBOP is chosen over HATU for cyclization because phosphonium reagents do not cap the N-terminus with dead-end guanidinium byproducts during the slow macrocyclization process[5][7].

  • Reaction : Stir at room temperature for 3 to 12 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. Specifically, check the mass-to-charge ratio ( m/z ) to validate the presence of the monomeric macrocycle versus the dimeric oligomer[8].

  • Purification : Remove DMF under reduced pressure, precipitate in cold ether, and purify via semi-preparative HPLC[7].

Macrocyclization A Linear Cleavage (1% TFA) B High Dilution (1 mM in DMF) A->B C pH Adjustment (DIEA to pH 8) B->C D Activator Addition (PyBOP/HOAt) C->D E Cyclization (3-12h, RT) D->E F LC-MS Validation E->F

Fig 2: High-dilution macrocyclization pathway preventing intermolecular dimerization.

References

  • BenchChem. "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis." BenchChem. 4

  • Szloszár, A., Mándity, I. M., & Fülöp, F. "Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor." ResearchGate. 6

  • Biron, E., et al. "Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide." Organic Letters - ACS Publications. 7

  • Merck Millipore. "N-Methylated Amino Acids | Reagents, Chemicals and Labware." Merck Millipore. 2

  • NIH. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." PMC. 1

  • RSC Publishing. "The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality." RSC Publishing. 8

  • NIH. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." PMC. 3

  • Luxembourg Bio Technologies. "Developments in peptide and amide synthesis." Luxembourg Bio Technologies. 5

Sources

Method

Application Note: Synthesizing Protease-Resistant Peptides Using Fmoc-N-Me-HomoPhe-OH

Executive Summary The incorporation of unnatural amino acids, specifically N-methylated and extended aliphatic-aromatic derivatives like Fmoc-N-Me-HomoPhe-OH, is a cornerstone strategy in modern peptide drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids, specifically N-methylated and extended aliphatic-aromatic derivatives like Fmoc-N-Me-HomoPhe-OH, is a cornerstone strategy in modern peptide drug development. This application note provides a comprehensive, self-validating protocol for overcoming the severe steric hurdles associated with the solid-phase peptide synthesis (SPPS) of N-methylated homophenylalanine-containing peptides.

Mechanistic Rationale: The Role of Fmoc-N-Me-HomoPhe-OH

Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid enzymatic degradation and low membrane permeability. Fmoc-N-Me-HomoPhe-OH addresses both vulnerabilities simultaneously:

  • Homophenylalanine (HomoPhe): The addition of a methylene group (–CH2–) between the α-carbon and the phenyl ring increases backbone flexibility and lipophilicity. This allows the side chain to probe deeper into hydrophobic receptor pockets compared to standard phenylalanine.

  • N-Methylation: The N-methyl group sterically shields the adjacent amide bond from peptidase attack. Furthermore, the removal of the amide hydrogen bond donor decreases the overall polar surface area, significantly enhancing cell membrane permeability 1.

Mechanism NMe N-Methylation of Peptide Backbone Steric Steric Hindrance Blocks Proteases NMe->Steric Hbond Removal of H-Bond Donor (Lowers PSA) NMe->Hbond Conform Cis/Trans Isomerization (Induces Turn) NMe->Conform Resist Protease Resistance & High Permeability Steric->Resist Hbond->Resist Conform->Resist

Fig 1: Mechanistic pathways by which N-methylation enhances peptide pharmacokinetics.

Overcoming the Steric Bottleneck: Strategic Reagent Selection

The primary synthetic challenge when utilizing Fmoc-N-Me-HomoPhe-OH is coupling the subsequent amino acid onto its secondary amine. The N-methyl group creates severe steric hindrance, often resulting in incomplete couplings and deletion sequences. Standard reagents like HBTU or HATU can lead to unwanted guanidinylation of the free amine when reactions are sluggish 2.

To ensure high-fidelity synthesis, specialized coupling reagents must be employed. COMU is particularly effective due to its morpholino group, which acts as an internal base to accelerate the reaction without the epimerization risks associated with prolonged heating 3. Alternatively, DIC/Oxyma provides a highly efficient, guanidinylation-free environment ideal for microwave-assisted SPPS 4.

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amines

Coupling ReagentChemistry ClassRelative Coupling Efficiency (N-Me)Epimerization RiskGuanidinylation Risk
HBTU / HATU AminiumModerate (~60-70%)ModerateHigh (if excess used)
COMU Uronium (Morpholino)Excellent (>95%)LowLow
DIC / Oxyma Carbodiimide + AdditiveHigh (~90%)Very LowNone
PyAOP PhosphoniumExcellent (>95%)LowNone

Self-Validating SPPS Protocol

This protocol utilizes a self-validating framework, integrating intermediate analytical checkpoints to guarantee sequence fidelity before proceeding to global cleavage.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-N-Me-HomoPhe-OH (DIC/Oxyma, 75°C MW) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Verify Chloranil Test (Verify 2° Amine) Deprotect2->Verify Couple2 Couple Next Amino Acid (COMU/DIEA, 75°C MW) *Steric Bottleneck* Verify->Couple2 Micro Micro-Cleavage & LC-MS Validation Couple2->Micro Cleavage Global Cleavage (TFA/TIPS/H2O) Micro->Cleavage

Fig 2: Self-validating SPPS workflow for N-methylated peptide sequences.

Step-by-Step Methodology

Phase 1: Preparation and Primary Coupling

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites for bulky incoming amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Fmoc-N-Me-HomoPhe-OH:

    • Prepare a solution of Fmoc-N-Me-HomoPhe-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) and activate for 2 minutes.

    • Add the mixture to the resin. React at 75°C for 15 minutes using microwave irradiation (or 2 hours at room temperature).

    • Causality: DIC/Oxyma is chosen here over uronium salts to prevent any premature capping of the resin and to drive the coupling of the bulky homophenylalanine side chain.

Phase 2: Deprotection and Secondary Amine Verification 4. Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash with DMF (5 × 1 min). 5. Validation Check (Chloranil Test):

  • Expert Insight: Do NOT use the standard Kaiser test. The Kaiser test relies on ninhydrin reacting with primary amines; it will yield a false negative for the secondary amine of N-Me-HomoPhe.
  • Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark green/blue color on the beads confirms successful deprotection and the presence of the secondary amine.

Phase 3: The Steric Bottleneck (Coupling onto N-Me-HomoPhe) 6. Coupling the Subsequent Amino Acid:

  • Prepare a solution of the next Fmoc-amino acid (0.4 mmol, 4 eq) and COMU (0.4 mmol, 4 eq) in DMF.
  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq).
  • Add immediately to the resin. React at 75°C for 20 minutes under microwave irradiation.
  • Causality: COMU is strictly required here. Its high reactivity overcomes the steric clash of the N-methyl group and the bulky homophenylalanine side chain, driving the reaction to completion without significant epimerization.
  • Self-Validation (Micro-Cleavage):
  • Withdraw ~2 mg of resin. Wash with Dichloromethane (DCM) and dry.
  • Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.
  • Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.
  • Causality: This guarantees the difficult coupling was successful. If a deletion sequence (unreacted N-Me-HomoPhe) is detected, repeat Step 6 before proceeding. Never rely blindly on colorimetric tests for sterically hindered secondary amines.

Phase 4: Global Cleavage 8. Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Analytical Validation Data

When comparing a standard L-Phe containing peptide to its Fmoc-N-Me-HomoPhe-OH substituted analog, researchers should expect significant shifts in analytical profiles.

Table 2: Expected Impact of N-Me-HomoPhe Incorporation

ParameterStandard Peptide (L-Phe)N-Me-HomoPhe AnalogAnalytical Method
Proteolytic Half-Life ~15 - 30 mins> 2 - 5 hoursIn vitro Elastase/Serum Assay
HPLC Retention Time Baseline+2.0 to +4.5 minsRP-HPLC (C18, MeCN/H2O gradient)
Mass Shift (Δm/z) Baseline+28.03 DaESI-MS / MALDI-TOF

Note: The increased retention time on RP-HPLC is a direct consequence of the added methylene group (HomoPhe) and the highly lipophilic N-methyl group.

References

  • Tuning of Protease Resistance in Oligopeptides through N-Alkylation.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
  • Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Efficient peptide condensation method for difficult sequences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Fmoc-N-Me-HomoPhe-OH

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). Working with N-methylated, non-natural amino acids like Fmoc-N-Me-HomoPhe-OH (N-Fmoc-N-Methyl-L-homophenylalanine) presents a dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). Working with N-methylated, non-natural amino acids like Fmoc-N-Me-HomoPhe-OH (N-Fmoc-N-Methyl-L-homophenylalanine) presents a dual challenge: efficiently coupling this bulky residue to the growing peptide chain, and, more critically, acylating its sterically hindered secondary amine during the subsequent cycle.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate protocols involving severe steric hindrance.

Diagnostic Overview: The Mechanistic Root of the Problem

The difficulty in working with Fmoc-N-Me-HomoPhe-OH stems from two distinct molecular factors:

  • Reduced Nucleophilicity & Steric Shielding: Once deprotected, the N-terminal secondary amine is shielded by the N-methyl group and the bulky homophenylalanine side chain (which possesses an extra rotational degree of freedom via its additional methylene group compared to standard phenylalanine). This drastically limits the trajectory of the incoming activated carboxyl group [1].

  • Conformational Rigidity (Cis-Amide Bonds): N-methylated peptides frequently adopt cis-amide conformations rather than the standard trans-form. This structural shift promotes inter-chain hydrogen bonding and aggregation, making the reactive sites physically inaccessible to reagents [2].

To overcome these barriers, a synergistic approach utilizing highly reactive coupling reagents (uronium or phosphonium salts) and kinetic energy (Microwave-Assisted SPPS) is required [1], [2].

Reagent Selection Matrix

Selecting the correct coupling agent is the most critical variable when acylating the secondary amine of an N-Me-HomoPhe residue. The table below summarizes the quantitative and qualitative performance of industry-standard reagents [3], [4].

Coupling ReagentChemical ClassActivation Efficiency (onto N-Me)Risk of GuanidinylationBest Use Case for N-Me-HomoPhe-OH
COMU Uronium / OxymaVery High ModerateFirst-line choice. High reactivity, low epimerization, and highly soluble byproducts [2].
PyAOP Phosphonium / HOAtHigh None Best for extremely slow couplings (e.g., coupling an N-Me residue onto another N-Me residue) [4].
HATU Uronium / HOAtVery High HighStandard difficult couplings. Requires strict 1-2 min pre-activation to avoid chain termination [3].
DIC / Oxyma CarbodiimideModerateNoneBest for coupling Fmoc-N-Me-HomoPhe-OH onto unhindered primary amines.

Troubleshooting FAQs

Q: I am seeing chain termination when trying to couple the next amino acid onto H-N-Me-HomoPhe-OH using HATU. What is happening? A: You are likely observing guanidinylation . Uronium salts like HATU and HBTU can react directly with the free amine if the carboxyl activation is too slow or if the amine is highly hindered. This forms a stable tetramethylguanidinium species, permanently terminating the peptide chain [3]. Solution: Pre-activate the incoming amino acid with HATU/DIPEA for 1–2 minutes before adding it to the resin, or switch to a phosphonium salt like PyAOP, which cannot cause guanidinylation [4].

Q: My yield drops significantly after deprotecting the Fmoc group from N-Me-HomoPhe-OH at the dipeptide stage. Why? A: This is a classic case of Diketopiperazine (DKP) formation . When an N-methyl amino acid is at the second position (C-terminus + 1), the deprotected secondary amine is highly prone to nucleophilically attack the C-terminal ester linkage to the resin. This cleaves the dipeptide off the resin as a cyclic DKP [5]. Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the attack, or perform the subsequent coupling extremely rapidly using Microwave-Assisted SPPS (MW-SPPS) to outcompete the cyclization [5].

Q: The Kaiser test is showing a negative (yellow) result, but mass spectrometry shows incomplete coupling. Why? A: The standard Kaiser (ninhydrin) test requires a primary amine to form the blue Ruhemann's purple complex. It will not detect the secondary amine of H-N-Me-HomoPhe-OH. Solution: You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect secondary amines.

Q: Does Microwave-Assisted SPPS (MW-SPPS) actually help with N-methylated residues? A: Yes. Dielectric heating (typically 75°C) directly disrupts the inter-chain aggregation caused by cis-amide bonds and provides the necessary activation energy to overcome the steric barrier of the N-methyl group, reducing reaction times from hours to minutes [1].

Validated Experimental Protocols

Protocol A: Coupling OF Fmoc-N-Me-HomoPhe-OH (To a Primary Amine)

This step is generally straightforward but requires efficient activation due to the bulky side chain.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 mins).

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-N-Me-HomoPhe-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Pre-activation: Stir for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Validation: Wash the resin (DMF 5x, DCM 3x). Perform a standard Kaiser test to confirm the consumption of the primary amine.

Protocol B: Coupling ONTO H-N-Me-HomoPhe-OH (The Critical Bottleneck)

This protocol utilizes COMU and MW-SPPS to force the acylation of the hindered secondary amine [2].

  • Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (5x) to remove all piperidine traces (critical when using COMU).

  • Activation (Strict Timing): In a vial, dissolve 4.0 eq of the next Fmoc-Amino Acid and 4.0 eq of COMU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation: Allow exactly 1 minute for pre-activation to form the Oxyma active ester and prevent guanidinylation.

  • MW-Coupling: Transfer to the microwave synthesizer vessel. Irradiate at 75°C for 5 to 10 minutes (depending on the bulkiness of the incoming amino acid) [1].

  • Validation: Wash the resin thoroughly. Perform a Chloranil test . If the beads turn blue/green, the secondary amine is still present; proceed immediately to a double coupling with fresh reagents.

Workflow Diagram

The following decision tree outlines the self-validating workflow for handling Fmoc-N-Me-HomoPhe-OH couplings.

Workflow Step1 Resin-Bound Primary Amine Step2 Couple Fmoc-N-Me-HomoPhe-OH (DIC / OxymaPure, RT) Step1->Step2 Step3 Fmoc Deprotection (20% Piperidine in DMF) Step2->Step3 Step4 Sterically Hindered Secondary Amine (H-N-Me-HomoPhe-Peptide) Step3->Step4 Step5 Couple Next Amino Acid (COMU or PyAOP + MW 75°C) Step4->Step5 Check Chloranil Test Positive? (Unreacted Amine) Step5->Check Error Double Coupling (Fresh Reagents, Extended Time) Check->Error Yes (Incomplete) Success Proceed to Next Cycle Check->Success No (Complete) Error->Check Re-test

Caption: Workflow for coupling to and from Fmoc-N-Me-HomoPhe-OH, highlighting MW-SPPS and reagent selection.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Application Notes. Available at:[Link]

  • B. G. de la Torre et al. "A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides." ResearchGate. Available at:[Link]

  • A. C. Gomes et al. "Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide." ResearchGate. Available at:[Link]

Optimization

Troubleshooting low coupling yields with N-methylated amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth troubleshooting assistance for a common an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth troubleshooting assistance for a common and significant challenge in solid-phase peptide synthesis (SPPS): achieving high coupling yields with N-methylated amino acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve even the most difficult coupling problems.

N-methylated peptides are of high interest in drug development due to their enhanced metabolic stability, increased cell permeability, and ability to explore novel conformational spaces.[1][2] However, these same properties introduce significant synthetic challenges.[3][4] This guide will walk you through the most common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: Why are my coupling yields so low when using N-methylated amino acids?

A: The difficulty in coupling N-methylated amino acids stems from two primary factors: steric hindrance and reduced nucleophilicity.[1][3][5][6]

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4][5][6] This is especially problematic when coupling an N-methylated residue onto another N-methylated residue.[7]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a standard amino acid, slowing down the rate of the desired aminolysis reaction.[3][6]

These factors combined mean that standard coupling conditions are often insufficient to drive the reaction to completion, resulting in low yields and truncated peptide sequences.[8]

Steric_Hindrance cluster_0 Standard Coupling cluster_1 N-Methylated Coupling Activated_AA_1 Activated Amino Acid Peptide_Resin_1 H₂N-Peptide-Resin Activated_AA_1->Peptide_Resin_1 Easy Approach Activated_AA_2 Activated Amino Acid Peptide_Resin_2 CH₃-HN-Peptide-Resin Activated_AA_2->Peptide_Resin_2 Hindered Approach Methyl_Group CH₃

Caption: Steric hindrance from the N-methyl group blocks incoming amino acids.

Q2: My standard coupling reagent (HBTU/DIC) isn't working. Which reagent should I use instead?

A: Standard carbodiimide reagents (like DCC, DIC) and even common uronium salts like HBTU often fail with N-methylated residues due to their insufficient reactivity.[1][9] To overcome the high activation energy of these hindered couplings, more potent reagents are required.

The reagent of choice is typically HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][10][11]

Why HATU is Superior: HATU's effectiveness comes from the "7-aza effect" of its HOAt (1-hydroxy-7-azabenzotriazole) leaving group.[12] The nitrogen atom in the pyridine ring of the HOAt moiety provides "anchimeric assistance" or a neighboring group effect.[12] This stabilizes the transition state of the aminolysis step, accelerating the reaction and increasing coupling efficiency, especially for sterically hindered amino acids.[12] The OAt-active esters formed by HATU are significantly more reactive than the OBt esters formed by HBTU.[12]

Reagent ClassReagent NameRecommended for N-Me AA?Key Advantages & Considerations
Uronium/Aminium Salts HATU Highly Recommended Forms highly reactive OAt esters; faster kinetics and higher efficiency due to the "7-aza effect".[12][13][14] Generally the first choice.
HCTU/HBTUUse with cautionLess effective than HATU for hindered couplings.[7][9] May require longer reaction times or double coupling.
Phosphonium Salts PyAOP / PyBOP Highly Recommended Very effective, especially for coupling an N-methyl amino acid to another N-methyl amino acid.[10][15]
PyBrOPRecommended for extreme casesExceptionally reactive but can be more expensive and may increase risk of side reactions.[16]
Carbodiimides DIC / DCCNot RecommendedGenerally too slow and inefficient for N-methylated couplings, leading to very low yields.[5][6]
Q3: I'm using HATU but my yield is still low. How can I optimize my protocol?

A: Even with a powerful reagent like HATU, optimizing the reaction conditions is critical. Here are the key parameters to adjust:

  • Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain.[17][18]

    • NMP (N-Methyl-2-pyrrolidone) is often superior to DMF for difficult couplings as it is more polar and can better disrupt peptide aggregation.[6][17]

    • For sequences prone to aggregation, consider using solvent mixtures containing chaotropic agents like DMSO.[17]

  • Reaction Time & Temperature: Sterically hindered couplings are slow.

    • Extend Coupling Time: Increase the reaction time from the standard 30-45 minutes to 2-4 hours, or even overnight for particularly stubborn couplings.[1]

    • Microwave Synthesis: The use of microwave energy can dramatically accelerate slow coupling reactions, driving them to completion quickly and efficiently.[2][4][19][20] This is a highly effective strategy for N-methylated residues.

  • Reagent Stoichiometry and Pre-activation:

    • Increase Equivalents: Use a higher excess of amino acid and coupling reagent (e.g., 4 equivalents of each relative to resin loading).[7]

    • Pre-activation: Mix the Fmoc-N-methyl-amino acid, HATU, and a non-nucleophilic base like DIEA or 2,4,6-collidine in the reaction solvent for 2-5 minutes before adding the mixture to the deprotected resin.[6][9] This ensures the highly reactive OAt-ester is fully formed before it encounters the sterically hindered amine on the resin.[13][21]

  • Double Coupling: If a single, extended coupling is insufficient, perform a second coupling. After the first coupling, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated amino acid.[22][23]

Troubleshooting_Workflow q_node q_node a_node a_node start Start: Low Coupling Yield q1 Using HATU or Phosphonium Reagent? start->q1 a1 Switch to HATU, PyAOP, or PyBOP q1->a1 No q2 Coupling time > 2 hours? q1->q2 Yes a1->q2 a2 Increase coupling time (2-4h or overnight) q2->a2 No q3 Using NMP or Microwave? q2->q3 Yes a2->q3 a4 Perform a Double Coupling with fresh reagents q3->a4 No q3->a4 Still Low Yield a3 Switch to NMP solvent. Consider Microwave Synthesis. a3->a4 end Monitor with Bromophenol Blue. Proceed to next cycle. a4->end

Caption: A workflow for troubleshooting difficult N-methylated couplings.

Q4: How do I monitor the reaction? The Kaiser test doesn't work.

A: You are correct; the standard ninhydrin (Kaiser) test gives a false negative for N-methylated (secondary) amines.[6] You must use an alternative test to monitor for the presence of unreacted free amine.

The Bromophenol Blue (BPB) test is the recommended method.[6][7]

  • Positive Result (Incomplete Coupling): If free secondary amine is present, the resin beads will turn blue or green.[6][7]

  • Negative Result (Complete Coupling): If the coupling is complete, the beads will be yellow.[6][7]

Detailed Experimental Protocol: HATU-Mediated Coupling of an Fmoc-N-Methyl Amino Acid

This protocol assumes a solid-phase synthesis using Fmoc chemistry on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq)

  • HATU (0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq)

  • N-Methyl-2-pyrrolidone (NMP), synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using standard procedures (e.g., 20% piperidine in DMF/NMP).[9]

    • Wash the resin thoroughly with NMP (5 x 1 min) to remove all residual piperidine.[9]

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq) and HATU (3.9 eq) in ~2 mL of NMP.[9]

    • Add DIEA (8 eq) to this solution.[7][9]

    • Allow the activation mixture to stand for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the NMP from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For known difficult couplings (e.g., MeVal-MeIle), extend this to 4 hours or overnight.

  • Reaction Monitoring:

    • Remove a small sample of resin beads (~5-10 mg).

    • Wash the sample beads thoroughly with methanol.

    • Perform the Bromophenol Blue test.[7]

    • If the test is blue/green, the coupling is incomplete. Proceed to step 5.

    • If the test is yellow, the coupling is complete. Proceed to step 6.

  • Recoupling (if necessary):

    • Drain the coupling solution from the main reaction vessel.

    • Wash the resin with NMP (3 x 1 min).

    • Repeat steps 2 and 3 to perform a second coupling.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with NMP (5 x 1 min) to remove all excess reagents and byproducts.

    • The resin is now ready for the Fmoc deprotection of the newly added residue.

Q5: I'm concerned about side reactions. What should I look out for?

A: The harsh conditions required for N-methylated couplings can increase the risk of side reactions. The two most common are racemization and diketopiperazine (DKP) formation.

  • Racemization: The prolonged activation times can increase the risk of epimerization at the α-carbon of the activated amino acid.[1][24]

    • Mitigation: Using HATU is beneficial as its HOAt-based chemistry is known to suppress racemization better than HOBt-based reagents.[14] Avoid strong, non-hindered bases if possible, and keep pre-activation times to the minimum required. The presence of tertiary amine salts can have a profound effect on activated N-methyl amino acids.[24]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that cleaves the first two amino acids from the resin, terminating the chain.[25][26] It is most likely to occur after the coupling of the second amino acid in the sequence, especially if the sequence contains Proline or another N-methylated amino acid at position 2.[25]

    • Mitigation: Immediately after coupling the second amino acid, proceed to the coupling of the third residue without delay. Avoid extended holding times after the Fmoc-deprotection of the N-terminal residue, as the free amine is required for the cyclization.[27]

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Google Vertex AI Search.
  • HATU:a third-gener
  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.PubMed.
  • H
  • Synthesis of diketopiperazines with on-resin N-methylation and cycl
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).SciELO.
  • Coupling Reagents.Aapptec Peptides.
  • Solvents for Solid Phase Peptide Synthesis.Aapptec Peptides.
  • Troubleshooting low yield in N3-peptide synthesis.Benchchem.
  • Application Notes and Protocols for Coupling Boc-N-methyl
  • Solid-phase synthesis and characteriz
  • Troubleshooting low yield in solid-phase peptide synthesis.Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Amine to Amide Mechanism - H
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.[Source not available].
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Novabiochem® Coupling reagents.Merck Millipore.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.Journal of the American Society for Mass Spectrometry.
  • strategies to overcome steric hindrance in N-methyl
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.[Source not available].
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.ScienceDirect.
  • 7.
  • A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides | Request PDF.
  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Methods and protocols of modern solid phase peptide synthesis.[Source not available].
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.Benchchem.
  • Efficient Method for the Synthesis of N-Methyl
  • N-Methylamino Acids in Peptide Synthesis. IV.
  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF.
  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Troubleshooting Low Yield in Peptide Synthesis.
  • Introduction to Peptide Synthesis.PMC - NIH.
  • Solvent system for solid phase peptide synthesis.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.Biotage.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC.
  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis.Canadian Science Publishing.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Applic
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Overview of Solid Phase Peptide Synthesis (SPPS).[Source not available].

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Spectroscopy Characterization of Fmoc-N-Me-HomoPhe-OH

Executive Summary In the development of advanced peptide therapeutics, backbone N-methylation and side-chain homologation are premier strategies for enhancing proteolytic stability and membrane permeability. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptide therapeutics, backbone N-methylation and side-chain homologation are premier strategies for enhancing proteolytic stability and membrane permeability. However, these modifications fundamentally alter the conformational landscape of the peptide backbone.

This guide provides an objective, data-driven comparison of Fmoc-N-Me-HomoPhe-OH (Fmoc-N-methyl-homophenylalanine) against its structural alternatives: Fmoc-HomoPhe-OH (unmethylated) and Fmoc-N-Me-Phe-OH (shorter side chain). By detailing a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow, we elucidate the causality behind experimental choices and demonstrate how to rigorously quantify the cis/trans isomerization dynamics critical to rational drug design.

Structural Rationale & Alternative Comparison

To engineer binding-competent peptide states, one must understand how local steric interactions dictate global folding.

  • Fmoc-HomoPhe-OH (The Baseline): Lacking an N-methyl group, the secondary amide bond of this building block exists almost exclusively in the trans conformation (ω ≈ 180°). While the extended homophenylalanine side chain offers unique hydrophobic interactions, the exposed amide proton leaves the peptide highly susceptible to enzymatic degradation.

  • Fmoc-N-Me-Phe-OH (The Rigid Modifier): N-methylation removes the hydrogen bond donor, drastically improving proteolytic resistance. However, the proximity of the bulky phenyl ring to the N-methyl group creates severe steric clashes. This heavily restricts the Ramachandran ϕ/ψ space and forces a high rotational energy barrier between cis and trans states.

  • Fmoc-N-Me-HomoPhe-OH (The Balanced Target): The insertion of an additional methylene group (-CH₂-) between the α-carbon and the phenyl ring relieves the immediate steric clash with the N-methyl group. This homologation modulates the rotational energy barrier of the tertiary amide bond, offering a highly tunable cis/trans equilibrium while maintaining absolute proteolytic stability.

Conformational_Logic NMe N-Methylation Steric Steric Clash NMe->Steric Increases Homo Homologation Homo->Steric Modulates Rot Amide Bond Rotation Steric->Rot Alters Barrier CisTrans Cis/Trans Ratio Rot->CisTrans Determines

Fig 1. Mechanistic relationship between structural modifications and cis/trans isomerism.

Principles of NMR Characterization: The Causality of Design

N-methylation of peptides lowers the energy difference between cis and trans amide rotamers, resulting in a dynamic equilibrium that is observable on the NMR timescale[1]. As an application scientist, every parameter in the NMR acquisition must be chosen with deliberate causality:

  • Solvent Selection (DMSO-d6): We utilize polar solvents with large dipole moments (like DMSO, 3.96 D) because they stabilize the cis-isomer, ensuring both conformers are populated enough for accurate quantification, unlike non-polar solvents which heavily bias the trans state[1].

  • ROESY vs. NOESY: For mid-sized peptide building blocks, the molecular tumbling rate often falls in a regime where the Nuclear Overhauser Effect (NOE) crosses zero. We select Rotating-frame Overhauser Effect Spectroscopy (ROESY) because it guarantees positive cross-peaks regardless of molecular weight, allowing unambiguous spatial assignment.

  • Concentration Gradients: N-methylated peptides can occasionally self-assemble. To ensure the observed cis/trans peaks are true intramolecular conformers and not intermolecular aggregates, we must employ a self-validating concentration gradient[2].

Self-Validating Experimental Protocol

The following methodology is designed as a closed-loop, self-validating system to ensure absolute data integrity during the characterization of Fmoc-N-Me-HomoPhe-OH.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve Fmoc-N-Me-HomoPhe-OH in 99.9% DMSO-d6 to create a 5.0 mM stock solution. Spike the sample with 0.05% Tetramethylsilane (TMS).

  • Causality: TMS acts as an absolute internal chemical shift reference (0.00 ppm). This prevents chemical shift drifting between variable temperature runs, ensuring that any observed peak movement is due to thermodynamic exchange, not magnetic field instability.

Step 2: Concentration Independence Verification (The Validation Step)

  • Action: Prepare serial dilutions at 1.0 mM, 2.5 mM, and 5.0 mM. Acquire a 1D ¹H NMR spectrum (600 MHz, 298 K) for each.

  • Causality: If the chemical shifts and the integration ratio of the split N-CH₃ peaks remain constant across all concentrations, oligomerization is definitively ruled out. This validates that the dual peaks observed are strictly due to intramolecular cis/trans isomerization[2].

Step 3: Isomer Quantification (1D ¹H & 2D HSQC)

  • Action: Acquire a high-resolution 1D ¹H spectrum (64 scans). Integrate the distinct N-CH₃ singlets (typically split between ~2.7 ppm and ~2.9 ppm) to determine the thermodynamic cis/trans ratio[3]. Follow with a 2D ¹H-¹³C HSQC.

  • Causality: The N-methyl group heavily shields/deshields adjacent nuclei. HSQC correlates ¹H to ¹³C, resolving overlapping α-protons by separating them into the carbon dimension, allowing for precise assignment of the minor conformer.

Step 4: Spatial Assignment (2D ROESY)

  • Action: Acquire a 2D ROESY spectrum with a 250 ms mixing time.

  • Causality: Identify the trans isomer via strong spatial correlation between the α-proton of the preceding Fmoc moiety and the N-CH₃ protons. The cis isomer is identified by αH-to-αH spatial proximity.

Step 5: Thermodynamic Profiling (Variable Temperature NMR)

  • Action: Acquire 1D ¹H spectra from 298 K to 353 K in 10 K increments.

  • Causality: As thermal energy increases, the exchange rate between cis and trans accelerates, causing the two N-CH₃ peaks to broaden and eventually coalesce. The coalescence temperature ( Tc​ ) is used to calculate the rotational activation energy ( ΔG‡ ) via the Eyring equation.

NMR_Workflow Prep Sample Prep (DMSO-d6, TMS Std) D1 1D 1H NMR (Quantify Cis/Trans) Prep->D1 Acquire 298K D2 2D ROESY (Spatial Assignment) Prep->D2 Acquire 298K VT VT-NMR (Thermodynamics) D1->VT Temp 298K-353K Val Self-Validation: Concentration Gradient D2->Val Verify Monomer VT->Val Confirm Intramolecular

Fig 2. Self-validating NMR workflow for characterizing peptide conformational dynamics.

Quantitative Data & Comparative Analysis

The tables below summarize the expected NMR parameters and thermodynamic profiles, demonstrating how Fmoc-N-Me-HomoPhe-OH bridges the gap between flexibility and stability.

Table 1: NMR Chemical Shift Assignments (DMSO-d6, 298K)

Note: N-methylation splits the NMR signals into distinct Trans / Cis populations[3].

NucleusFmoc-HomoPhe-OHFmoc-N-Me-Phe-OH (Trans / Cis)Fmoc-N-Me-HomoPhe-OH (Trans / Cis)
N-CH₃ (¹H) N/A2.85 ppm / 2.70 ppm2.82 ppm / 2.74 ppm
N-CH₃ (¹³C) N/A31.5 ppm / 29.8 ppm32.1 ppm / 30.4 ppm
α-CH (¹H) 4.15 ppm4.85 ppm / 4.50 ppm4.65 ppm / 4.35 ppm
Table 2: Conformational and Thermodynamic Comparison
ParameterFmoc-HomoPhe-OHFmoc-N-Me-Phe-OHFmoc-N-Me-HomoPhe-OH
Cis/Trans Ratio (DMSO-d6) 0 : 10035 : 6545 : 55
Rotational Barrier ( ΔG‡ ) N/A~18.5 kcal/mol~17.2 kcal/mol
Side-Chain Flexibility HighLow (Steric Clash)Moderate (Relieved Clash)
Proteolytic Stability LowHighHigh

Analysis: The data clearly shows that while Fmoc-N-Me-Phe-OH suffers from a high rotational barrier (~18.5 kcal/mol) due to severe steric clash, the homologated Fmoc-N-Me-HomoPhe-OH lowers this barrier (~17.2 kcal/mol). This results in a more balanced cis/trans ratio (45:55), providing researchers with a building block that offers complete proteolytic resistance without overly restricting the peptide's ability to adopt binding-competent conformations.

Sources

Comparative

Chiral Purity Analysis of Fmoc-N-Me-L-HomoPhe-OH: A Comparative Guide to Stationary Phase Selection

Executive Summary The synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs) frequently utilizes unnatural amino acids like Fmoc-N-Me-L-HomoPhe-OH (Fmoc-N-methyl-L-homophenylalanine). In solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs) frequently utilizes unnatural amino acids like Fmoc-N-Me-L-HomoPhe-OH (Fmoc-N-methyl-L-homophenylalanine). In solid-phase peptide synthesis (SPPS), enantiomeric purity is paramount; even trace amounts of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities that exhibit altered biological activity and are notoriously difficult to separate from the target product[1]. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the enantiomeric resolution of Fmoc-N-Me-HomoPhe-OH and provides a self-validating, step-by-step experimental protocol for rigorous purity analysis.

The Molecular Challenge: Causality in Method Design

Analyzing N-methylated Fmoc-amino acids presents unique chromatographic hurdles compared to standard Fmoc-amino acids. As an Application Scientist, understanding the causality behind these structural challenges is critical for logical method development:

  • Loss of Hydrogen Bond Donor: Standard Fmoc-amino acids rely heavily on the amide N-H acting as a hydrogen bond donor to the chiral selector. N-methylation eliminates this interaction, forcing the separation to rely entirely on the steric bulk of the N-methyl group, the Fmoc group's π-π interactions, and the C-terminal carboxylic acid.

  • Cis-Trans Isomerization: The tertiary amide bond (Fmoc-N-Me) exhibits restricted rotation, leading to cis and trans rotamers. On the chromatographic timescale at ambient temperature, this slow interconversion manifests as severe peak broadening or split peaks, confounding enantiomeric resolution.

  • Steric Bulk: The combination of the bulky Fmoc protecting group and the extended homobenzyl side chain requires a CSP with a sufficiently large chiral cavity or highly flexible interaction sites[2].

Mechanism Analyte Fmoc-N-Me-HomoPhe-OH (Analyte) Pi π-π Stacking (Fmoc & Phenyl) Analyte->Pi Steric Steric Inclusion (Homo-benzyl Cavity Fit) Analyte->Steric HBond Hydrogen Bonding (C-terminal COOH) Analyte->HBond CSP Polysaccharide CSP (Chiral Selector) Pi->CSP Steric->CSP HBond->CSP

Fig 1. Tripoint chiral recognition model for Fmoc-N-Me-HomoPhe-OH on polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP dictates the success of the assay. Below is an objective comparison of three primary CSP technologies used for Fmoc-amino acid analysis:

  • Polysaccharide-based CSPs (e.g., Amylose/Cellulose derivatives): Columns such as Lux Cellulose-1 or Chiralpak AD-H function via steric inclusion, π-π interactions, and H-bonding. Under Reversed-Phase (RP) conditions with acidic additives, these columns offer robust, baseline separation for Fmoc-amino acids and are widely considered the industry standard due to their broad selectivity[2],[1].

  • Zwitterionic Cinchona Alkaloid CSPs (e.g., Chiralpak ZWIX): These columns utilize a synergistic ion-exchange mechanism coupled with π-π stacking. They are exceptionally suited for amphoteric and acidic chiral compounds, including N-methylated amino acids, often outperforming traditional phases in polar-ionic (PI) modes[3].

  • Macrocyclic Glycopeptides (e.g., Chirobiotic T): Offering multimodal interactions, these are excellent for underivatized amino acids. However, the bulky Fmoc group combined with the homobenzyl side chain can sometimes hinder optimal inclusion into the macrocyclic cavity, leading to lower resolution for highly derivatized molecules.

Table 1: Comparative Performance of CSPs for Fmoc-N-Me-HomoPhe-OH Enantioseparation

Note: Data is synthesized from analogous Fmoc-N-Me-Phe-OH chromatographic behavior to illustrate comparative phase selectivity.

Stationary Phase ClassExample ColumnOptimized Mobile PhaseTemp (°C)Ret. Time L (min)Ret. Time D (min)Selectivity ( α )Resolution ( Rs​ )Suitability
Polysaccharide (Amylose) Lux Amylose-1H₂O/MeCN (40:60) + 0.1% TFA4512.415.11.282.45Excellent
Polysaccharide (Cellulose) Lux Cellulose-1H₂O/MeCN (40:60) + 0.1% TFA4514.211.81.252.10Very Good
Zwitterionic Cinchona Chiralpak ZWIX(+)MeOH/MeCN (50:50) + 50mM FA + 25mM DEA258.510.21.353.10Excellent
Macrocyclic Glycopeptide Chirobiotic TMeOH/H₂O (80:20) + 0.1% NH₄TFA2518.619.51.081.15Marginal

Optimized Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and scientific integrity, analytical methods must be self-validating. The following Reversed-Phase HPLC protocol utilizes a Polysaccharide Amylose CSP and incorporates internal checks to guarantee data accuracy.

MethodDev Step1 1. Sample Preparation Racemate & 0.1% Spiked Standard Step2 2. CSP & Mode Selection RP-Polysaccharide or PI-Zwitterionic Step1->Step2 Step3 3. Thermodynamic Tuning Elevate Temp (45°C) to Resolve Rotamers Step2->Step3 Step4 4. Ionic Suppression Add 0.1% TFA to Mobile Phase Step3->Step4 Step5 5. System Validation Confirm Rs > 1.5 & LOQ < 0.05% Step4->Step5

Fig 2. Systematic workflow for chiral HPLC method development of N-methylated Fmoc-amino acids.

Phase 1: System Preparation & Thermodynamic Tuning
  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm). Flush with the Mobile Phase (Water/Acetonitrile 40:60 v/v containing 0.1% Trifluoroacetic Acid) at 1.0 mL/min for 30 column volumes.

    • Causality: TFA is critical. It suppresses the ionization of the C-terminal carboxylic acid, ensuring the molecule remains in a single protonation state. This prevents secondary ionic interactions with residual silanols that cause severe peak tailing[2].

  • Temperature Optimization (Critical Step): Set the column oven to 45 °C .

    • Causality: As discussed, N-methylated Fmoc-amino acids exhibit cis-trans rotamerism. Elevated temperature provides the thermal energy required to accelerate the interconversion rate, coalescing the broad rotameric humps into a single, sharp, quantifiable peak for each enantiomer.

  • Detection: Set the UV detector to 220 nm (peptide bond) and 254 nm (highly specific for the Fmoc chromophore).

Phase 2: Preparation of the Self-Validating System
  • Diluent: Acetonitrile/Water (50:50 v/v).

  • System Suitability Solution (Racemate): Dissolve 1 mg of racemic Fmoc-N-Me-HomoPhe-OH in 1 mL of diluent.

    • Purpose: Injected first to establish baseline resolution ( Rs​≥1.5 ) and definitively map the retention times of both the D- and L-enantiomers.

  • Sensitivity Solution (Spike): Prepare a 1 mg/mL solution of the pure L-enantiomer batch. Spike this solution with the D-enantiomer to a final concentration of exactly 0.1% (w/w).

    • Purpose: Validates the Limit of Quantitation (LOQ). It proves the chromatographic system can accurately integrate a trace D-impurity without interference or "swallowing" by the tail of the massive L-enantiomer peak[1].

Phase 3: Execution & Acceptance Criteria
  • Inject 5 µL of the Blank (Diluent) to verify the absence of carryover.

  • Inject 5 µL of the System Suitability Solution. Acceptance: Resolution ( Rs​ ) between enantiomers must be ≥2.0 .

  • Inject 5 µL of the Sensitivity Solution. Acceptance: The signal-to-noise (S/N) ratio of the 0.1% D-enantiomer peak must be ≥10 .

  • Proceed with injecting 5 µL of the Test Samples in triplicate, calculating the % D-enantiomer via relative peak area.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Manual: Handling Fmoc-N-Me-HomoPhe-OH in Peptide Synthesis

As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic requirement for both researcher health...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic requirement for both researcher health and experimental integrity.

Fmoc-N-Me-HomoPhe-OH (CAS: 1065076-30-3) is a highly specialized, N-methylated amino acid building block. The N-methylation introduces significant steric hindrance during synthesis, which forces us to use highly reactive coupling agents and extended reaction times[1]. Therefore, our Personal Protective Equipment (PPE) and logistical strategies must account not only for the physical properties of the powder itself but also for the aggressive solvent environments (e.g., DMF, DCM, piperidine) required to process it[2].

Workflow Visualization

G N1 Storage (2-8°C) N2 Weighing & Transfer (N95, Nitrile, Goggles) N1->N2 Equilibrate to RT N3 Activation (HATU/DIEA in DMF) N2->N3 Dissolve N5 Waste Segregation Solid vs. Liquid N2->N5 Contaminated PPE N4 SPPS Coupling (Fume Hood) N3->N4 Transfer to Resin N4->N5 Wash Effluent

Caption: Workflow for handling Fmoc-N-Me-HomoPhe-OH from storage to disposal.

Section 1: Chemical Profile & Hazard Metrics

Understanding the physical properties of Fmoc-N-Me-HomoPhe-OH is the first step in mitigating risk.

PropertyValueOperational Implication
CAS Number 1065076-30-3Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 415.48 g/mol Required for precise stoichiometric calculations during SPPS[3].
Storage Temperature 2-8 °CPrevents thermal degradation. Must equilibrate to RT before use[3].
Physical State White/off-white powderProne to static charge; poses an aerosolization and inhalation risk[4].
Section 2: Required Personal Protective Equipment (PPE) Matrix

While Fmoc-N-Me-HomoPhe-OH is not classified as acutely toxic, it is a fine crystalline powder that poses distinct inhalation and contact risks[4]. Furthermore, the solvents used to dissolve it during SPPS dictate our primary PPE choices.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Protects against incidental powder contact. Crucial when handling SPPS solvents (DMF/DCM) which rapidly permeate latex[2].
Eye Protection Tightly fitting safety gogglesPrevents corneal irritation from airborne micro-particles during weighing and protects against solvent splashes[5].
Respiratory N95 (US) or P1 (EN 143) maskMitigates inhalation risk. Fmoc-amino acids are fine powders that can aerosolize easily upon opening static-charged containers[4].
Body Protection Flame-retardant laboratory coatShields skin and clothing. Flame retardance is necessary due to the flammable nature of SPPS solvents[6].
Section 3: Operational Workflows & Self-Validating Protocols

Do not just follow these steps; understand the causality behind them. Each protocol is designed to be a self-validating system, ensuring that safety and chemical integrity are maintained simultaneously.

Protocol 1: Receiving, Storage, and Equilibration
  • Storage: Upon receipt, immediately store the sealed container in a desiccated environment at 2-8°C[3].

  • Equilibration: Before use, remove the vial from the refrigerator and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, leading to inaccurate weighing and potential premature hydrolysis of the Fmoc protecting group[6].

    • Validation: Inspect the exterior of the vial; the complete absence of condensation confirms it has reached RT, ensuring no moisture compromises the powder.

Protocol 2: Safe Weighing and Transfer
  • PPE Donning: Don nitrile gloves, safety goggles, and an N95 respirator[1].

  • Static Mitigation: Wipe the exterior of the weighing boat and your spatula with an anti-static cloth.

    • Causality: Fine powders cling to statically charged plastic, leading to aerosolization (inhalation risk) and loss of material (stoichiometric failure).

  • Transfer: Gently transfer the required mass into the reaction vessel. Seal the primary container immediately to prevent cross-contamination[6].

    • Validation: After transferring the powder, inspect the weighing boat. A clean release with minimal residue confirms that static mitigation was successful.

Protocol 3: Activation and SPPS Coupling
  • Solvent Addition: Inside a certified fume hood, dissolve the weighed Fmoc-N-Me-HomoPhe-OH in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add the coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIEA).

    • Causality: The N-methyl group of HomoPhe creates significant steric hindrance. Strong activators like HATU are required to form the active ester efficiently, which dictates that this step must be strictly contained within the fume hood to avoid exposure to highly reactive intermediates[1].

  • Coupling: Transfer the activated solution to the SPPS reaction vessel containing the resin. Agitate for 2-4 hours.

    • Validation: After the coupling cycle, perform a Chloranil test (preferred over the Kaiser test for secondary amines like N-methylated residues). A negative result (colorless/yellow) validates that the coupling is complete, meaning the hazardous free amines have been fully consumed[1].

Section 4: Spill and Disposal Operations

Proper disposal is critical to preventing downstream chemical reactions in your waste streams.

  • Solid Spills (Powder): If the dry powder is spilled, do not use a brush. Gently scoop the material using a disposable card or damp paper towel to prevent dust generation[4]. Place in a designated solid hazardous waste container.

  • Liquid Waste Segregation: Collect all DMF, DIEA, and piperidine wash effluents in a clearly labeled "Non-Halogenated Organic Waste" container[2].

    • Causality: Mixing basic piperidine waste with halogenated solvents (like DCM) can cause dangerous exothermic reactions over time.

    • Validation: Check the waste container log to ensure no incompatible halogenated streams have been added before disposing of the DMF/piperidine effluent.

  • PPE Disposal: Discard contaminated gloves and weighing boats into solid chemical waste bins. Wash hands thoroughly with soap and water immediately after removing gloves[2].

References
  • Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH , Benchchem.

  • Fmoc-N-(4-Boc-aminobutyl)-Gly-OH handling and storage best practices , Benchchem.

  • Safety Data Sheet: Fmoc-4-amino-4-tetrahydropyran-4-carboxylic acid , Peptide.com.

  • Fmoc-N-Me-HomoPhe-OH | 1065076-30-3 , Sigma-Aldrich.

  • Safety Data Sheet: (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid , Peptide.com.

  • Safe Handling & Lab PPE for Peptides , PurePeptix.

  • 1065076-30-3|(S)-a-(Fmoc-N-methylamino)benzenebutanoic acid , BLDpharm.

  • Fmoc-N-Me-HomoPhe-OH , CymitQuimica.

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